m-Phenylene phosphorodichloridate
Description
The exact mass of the compound this compound is 343.830943 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(dichlorophosphoryloxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXPIHDKGRAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of m-Phenylene Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of m-Phenylene phosphorodichloridate, a key intermediate in the development of various organophosphorus compounds. The document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.
Core Synthesis Strategy
The most established and direct method for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] This reaction proceeds via a nucleophilic attack of the hydroxyl groups of resorcinol on the phosphorus atom of phosphoryl chloride, leading to the displacement of chloride ions and the formation of the desired bis(phosphorodichloridate) product. The use of a Lewis acid catalyst, such as aluminum chloride, can facilitate the reaction.[2]
Reaction Scheme:
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of aryl phosphorodichloridates.[2]
Materials:
-
Resorcinol (m-dihydroxybenzene)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous Aluminum chloride (AlCl₃) (catalyst)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene - optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a trap (for HCl)
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl gas), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with phosphoryl chloride (a molar excess, e.g., 2.2 to 3 equivalents relative to resorcinol) and a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 to 0.05 molar equivalents relative to resorcinol).
-
Heating: The mixture of phosphoryl chloride and aluminum chloride is heated to approximately 90-100°C with stirring.[2]
-
Addition of Resorcinol: A solution of resorcinol in an anhydrous inert solvent (if used) or molten resorcinol is added dropwise from the dropping funnel to the heated phosphoryl chloride mixture over a period of time. The temperature of the reaction mixture is typically maintained between 90°C and 110°C during the addition.[2] The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional period (e.g., 1-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up and Purification:
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of aryl phosphorodichloridates, which can be used as a reference for the synthesis of this compound. Actual yields for the bis-substituted product may vary.
| Parameter | Value/Range | Reference |
| Molar Ratio (Phenol:POCl₃) | 1 : 1 to 1 : 2 | [2] |
| Catalyst Loading (AlCl₃) | 0.01 - 1 mol% (based on phenol) | [2] |
| Reaction Temperature | 85 - 130 °C | [2] |
| Reaction Time | 40 - 60 minutes (catalyzed) | [2] |
| Yield | High (specific yield for m-phenylene derivative not reported) | [2] |
Visualizations
Signaling Pathway: Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
m-Phenylene phosphorodichloridate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to m-Phenylene phosphorodichloridate, a key reagent in synthetic chemistry.
Core Chemical Properties and Structure
This compound, systematically known as 1,3-Phenylene bis(phosphorodichloridate), is a reactive organophosphorus compound. Its molecular structure consists of a central benzene ring substituted at the meta positions with two phosphorodichloridate groups. Each phosphorus atom is in a tetrahedral geometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1,3-Phenylene bis(phosphorodichloridate) | |
| Synonym | This compound | |
| CAS Number | 38135-34-1 | [1] |
| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |
| Molecular Weight | 343.8 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water |
Molecular Structure
The structure of this compound is characterized by a planar phenyl ring with phosphorodichloridate groups at positions 1 and 3.
Experimental Protocols
Synthesis of this compound
Experimental Workflow for Synthesis
References
CAS number and molecular weight of m-Phenylene phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-Phenylene phosphorodichloridate (CAS Number: 38135-34-1), a key organophosphorus compound utilized primarily in materials science. This document details its chemical and physical properties, synthesis, reactivity, and primary applications, with a focus on its role as a monomer in the production of flame-retardant polymers. Detailed experimental protocols for its synthesis and subsequent polymerization are provided, alongside diagrams illustrating these chemical processes.
Chemical Identity and Properties
This compound, also known as 1,3-bis(dichlorophosphoryloxy)benzene, is a bifunctional organophosphorus monomer. Its structure features a central benzene ring with two phosphorodichloridate groups attached at the meta positions. This arrangement is crucial to its reactivity and function in polymerization reactions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 38135-34-1 | [1][2] |
| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |
| Molecular Weight | 343.8 g/mol | [1] |
| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | [1] |
| Physical Properties | Data not available in searched literature. |
Synthesis of this compound
The established laboratory synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis
Objective: To synthesize this compound from resorcinol and phosphoryl chloride.
Materials:
-
Resorcinol
-
Phosphoryl chloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve resorcinol in an anhydrous solvent.
-
Slowly add an excess of phosphoryl chloride to the resorcinol solution via a dropping funnel. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
-
Upon completion, the excess phosphoryl chloride and solvent are removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from resorcinol and phosphoryl chloride.
Reactivity and Applications
The reactivity of this compound is dominated by the two highly electrophilic phosphorus centers. The chlorine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the basis for its primary application in polymer chemistry.
The main application of this compound is as a bifunctional monomer in step-growth polycondensation reactions. When reacted with aromatic diols, such as bisphenol A, it forms polyphosphoesters. These polymers have the flame-retardant phosphorus unit integrated directly into their backbone, offering a durable and non-leaching alternative to traditional flame-retardant additives.[1]
Experimental Protocol: Polycondensation
Objective: To synthesize a polyphosphoester via polycondensation of this compound with bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous solvent (e.g., chlorobenzene)
-
Acid scavenger (e.g., anhydrous MgCl₂)
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating and temperature control system
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve bisphenol A in the anhydrous solvent.
-
Add the acid scavenger to the solution.
-
Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature.
-
After the addition is complete, gradually heat the reaction mixture to reflux and maintain for several hours. The progress of the polymerization can be monitored by the evolution of HCl gas and an increase in the viscosity of the solution.
-
Once the desired degree of polymerization is achieved, the reaction is cooled.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The precipitated polyphosphoester is then filtered, washed, and dried under vacuum.
Diagram 2: Polycondensation of this compound with Bisphenol A
Caption: Step-growth polymerization to form a polyphosphoester.
Signaling Pathways and Biological Activity
There is no information in the searched literature to suggest that this compound is directly involved in biological signaling pathways. Its primary use is as a chemical intermediate in materials science, and it is not intended for pharmaceutical or in-vivo applications.
Safety and Handling
This compound is expected to be a reactive and corrosive compound. It will likely react with moisture and should be handled in a dry, well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a valuable monomer for the synthesis of inherently flame-retardant polyphosphoesters. Its bifunctional nature allows for the creation of high-performance polymers with applications in various industries where fire safety is a critical concern. The synthetic and polymerization protocols provided in this guide offer a foundation for researchers and professionals working in the field of materials science.
References
An In-depth Technical Guide to m-Phenylene Phosphorodichloridate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Phenylene phosphorodichloridate, systematically known as 1,3-phenylene bis(phosphorodichloridate), is a highly reactive organophosphorus compound. Its bifunctional nature, featuring two phosphorodichloridate groups on a central benzene ring, makes it a valuable monomer and intermediate in the synthesis of a variety of organophosphorus compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of flame-retardant polymers. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes are presented to serve as a practical resource for researchers in materials science and synthetic chemistry.
Chemical Structure and Properties
This compound is characterized by a central phenylene ring with two phosphorodichloridate groups attached at the meta-positions. This substitution pattern imparts C2v symmetry to the molecule. The phosphorus centers are highly electrophilic, making the compound susceptible to nucleophilic attack, a property that is central to its utility in chemical synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₄O₄P₂ | |
| Molecular Weight | 351.85 g/mol | |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Reacts with water and alcohols | [1] |
| Stability | Moisture sensitive | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of resorcinol (1,3-dihydroxybenzene) with an excess of phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis from Resorcinol and Phosphorus Oxychloride
This protocol is a generalized procedure based on established methods for the synthesis of aryl phosphorodichloridates.
Materials:
-
Resorcinol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with resorcinol and an anhydrous solvent.
-
The flask is cooled in an ice bath, and a stoichiometric excess of phosphorus oxychloride is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by the evolution of hydrogen chloride (HCl) gas.
-
Upon completion of the reaction (cessation of HCl evolution), the excess phosphorus oxychloride and solvent are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) |
| ¹³C NMR | Four distinct signals for the six aromatic carbons due to C₂ symmetry |
| ³¹P NMR | A single signal characteristic of the phosphorodichloridate group |
| FTIR (cm⁻¹) | P=O stretching, P-Cl stretching, C-O-P stretching, and aromatic C-H and C=C stretching |
Chemical Reactions and Applications
The high reactivity of the P-Cl bonds in this compound allows for a variety of nucleophilic substitution reactions, making it a versatile building block for the synthesis of various organophosphorus compounds.
Reaction with Amines: Synthesis of Phosphoramidates
This compound readily reacts with primary and secondary amines to form phosphoramidates. The stoichiometry of the amine determines whether mono- or di-substituted products are formed. These reactions are crucial for the synthesis of various nitrogen-containing phosphorus compounds.
Polycondensation and Application as a Flame Retardant
A significant application of this compound is in the synthesis of phosphorus-containing polymers, which are utilized as flame retardants.[2] It serves as a monomer in polycondensation reactions, often with diols or other bifunctional nucleophiles, to produce polyphosphonates. One notable example is the synthesis of poly(m-phenylene methylphosphonate) (PPMP), a commercial halogen-free flame retardant.[2][3]
Polymers derived from this compound impart flame retardancy to materials by forming a protective char layer upon combustion.[3] This char layer insulates the underlying material from the heat source and reduces the release of flammable volatiles.
Table 3: Flame Retardant Performance of Poly(m-phenylene methylphosphonate) (PPMP) in Epoxy Resins
| Polymer System | Phosphorus Content (wt%) | UL-94 Rating |
| Epoxy Resin with PPMP | 1 | V-0 |
| Epoxy Resin with PPMP | 2 | V-0 |
Data sourced from comparative studies of phosphorus-based flame retardants.[2][3]
Visualizing Key Processes
Synthesis of this compound
The synthesis of this compound from resorcinol and phosphorus oxychloride is a fundamental reaction for accessing this important intermediate.
Caption: Synthesis of this compound.
Polycondensation with a Diol
The polycondensation of this compound with a generic diol illustrates the formation of a polyphosphonate, a class of flame-retardant polymers.
Caption: Polycondensation to form a Polyphosphonate.
Conclusion
This compound is a key intermediate in organophosphorus chemistry with significant industrial applications, particularly in the field of flame retardants. Its synthesis from readily available starting materials and its high reactivity make it an attractive building block for the creation of functional polymers. The ability of its polymeric derivatives to form protective char layers provides an effective and environmentally friendly alternative to halogenated flame retardants. Further research into the derivatization of this compound could lead to the development of new materials with enhanced properties for a variety of applications.
References
Solubility Profile of m-Phenylene Phosphorodichloridate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of m-Phenylene phosphorodichloridate, a key intermediate in synthetic chemistry. Due to its reactive nature, this compound sees significant use in the synthesis of a variety of organophosphorus compounds, including phosphoramidates and phosphate esters, which have applications in drug development and materials science.[1] Understanding its solubility is critical for reaction setup, purification, and formulation.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene |
| CAS Number | 38135-34-1 |
| Molecular Formula | C₆H₄Cl₄O₄P₂ |
| Molecular Weight | 343.8 g/mol |
Solubility Data
Based on available information, this compound is expected to be soluble in a range of aprotic organic solvents. Its reactivity with protic solvents like alcohols and water precludes their use as simple solubilizing agents, as a chemical reaction would occur.
Qualitative Solubility Summary
| Solvent | Solubility | Rationale / Context |
| Dichloromethane (DCM) | Soluble | Frequently used as a solvent for reactions involving phosphorodichloridates, such as the synthesis of phosphoramidates. The compound is dissolved in DCM before the addition of other reagents. |
| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a common solvent for organophosphorus compounds. |
| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic solvent that is often used in organophosphorus chemistry. |
| Toluene | Sparingly Soluble to Soluble | While less polar than chlorinated solvents, toluene may be used in certain synthetic procedures. |
| Acetone | Reactive | Reacts with the compound. |
| Alcohols (e.g., Methanol, Ethanol) | Reactive | The hydroxyl groups of alcohols will react with the phosphorodichloridate groups. |
| Water | Reactive / Insoluble | Hydrolyzes in the presence of water. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent that can be used in reactions involving phosphorodichloridates, sometimes in combination with other solvents. |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).[1]
Materials:
-
Resorcinol
-
Phosphoryl chloride (POCl₃)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphoryl chloride.
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add resorcinol.
-
Slowly add an excess of phosphoryl chloride to the resorcinol at room temperature with stirring. A typical molar ratio is 1:2 of resorcinol to phosphoryl chloride.
-
After the initial reaction subsides, heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Excess phosphoryl chloride is removed by vacuum distillation.
-
The resulting crude this compound can be further purified by vacuum distillation.
General Protocol for Nucleophilic Substitution (Aminolysis)
This compound is highly electrophilic at the phosphorus centers, making it susceptible to nucleophilic attack.[1] The reaction with amines (aminolysis) is a common method to synthesize phosphoramidates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere in a reaction vessel equipped with a magnetic stirrer.
-
In a separate flask, dissolve the primary or secondary amine and a tertiary amine base (to act as an HCl scavenger) in anhydrous dichloromethane.
-
Cool the solution of this compound to 0°C using an ice bath.
-
Slowly add the amine solution to the phosphorodichloridate solution via an addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is typically washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phosphoramidate product.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
Spectroscopic and Spectrometric Analysis of m-Phenylene Phosphorodichloridate: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-Phenylene phosphorodichloridate. Designed for researchers, scientists, and professionals in drug development, this document details expected spectral features, experimental protocols, and key structural insights for the characterization of this important chemical intermediate.
Introduction
This compound, with the chemical formula C₆H₄(OP(O)Cl₂)₂, is a reactive compound utilized in the synthesis of various organophosphorus derivatives. Its molecular structure consists of a central meta-substituted benzene ring bonded to two phosphorodichloridate groups. Accurate spectroscopic and spectrometric characterization is crucial for confirming its identity, purity, and for understanding its reactivity. This guide summarizes the essential analytical data for this purpose.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).[1] The hydroxyl groups of resorcinol act as nucleophiles, attacking the phosphorus center of phosphoryl chloride and displacing chloride ions.
Caption: Synthesis of this compound from resorcinol and phosphoryl chloride.
Spectroscopic and Spectrometric Data
The structural elucidation of this compound is achieved through a combination of NMR, IR, and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.
3.1.1. ³¹P NMR Spectroscopy
Phosphorus-31 NMR is the most direct method for characterizing organophosphorus compounds. Due to the symmetry of the this compound molecule, a single signal is expected in the ³¹P NMR spectrum.
| Chemical Shift (δ) | Multiplicity | Solvent |
| -1.56 ppm | Singlet (s) | CDCl₃ |
| Table 1. ³¹P NMR Data for this compound.[1] |
3.1.2. ¹H NMR Spectroscopy
The proton NMR spectrum reveals the structure of the aromatic ring. The four protons on the meta-substituted ring are chemically non-equivalent and are expected to show complex coupling patterns.
| Chemical Shift (δ) | Multiplicity | Protons |
| ~7.0 - 8.0 ppm | Multiplets (m) | 4H (aromatic) |
| Table 2. Expected ¹H NMR Data for this compound.[1] |
3.1.3. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton. Due to the C₂ symmetry of the molecule, four distinct signals are anticipated for the six aromatic carbons.
| Chemical Shift (δ) | Carbon Type |
| Expected in the aromatic region (120-155 ppm) | C-O-P |
| Expected in the aromatic region (120-155 ppm) | C-H |
| Expected in the aromatic region (120-155 ppm) | C-H |
| Expected in the aromatic region (120-155 ppm) | C-H |
| Table 3. Expected ¹³C NMR Data for this compound.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound are associated with the P=O, P-O-Ar, P-Cl, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1300 - 1250 | P=O stretch | Phosphoryl |
| ~1200 - 1100 | P-O-Ar stretch | Aryl phosphate |
| ~600 - 500 | P-Cl stretch | Phosphoryl chloride |
| Table 4. Expected IR Absorption Bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry can confirm the elemental composition. A characteristic feature in the mass spectrum is the isotopic pattern of the molecular ion, resulting from the presence of four chlorine atoms.
| m/z | Ion | Notes |
| 342 (and isotopic peaks) | [M]⁺ | Molecular ion. The presence of four chlorine atoms will result in a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8). |
| [M-Cl]⁺ | Loss of a chlorine atom | |
| [M-POCl₂]⁺ | Cleavage of a P-O bond | |
| [C₆H₄OPOCl]⁺ | Fragment containing one phosphate group | |
| Table 5. Expected Mass Spectrometry Fragmentation for this compound.[1] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectroscopic and spectrometric data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
³¹P NMR Acquisition:
-
Observe nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external)
-
Acquire a proton-decoupled spectrum.
-
-
¹H NMR Acquisition:
-
Observe nucleus: ¹H
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquire a standard one-dimensional proton spectrum.
-
-
¹³C NMR Acquisition:
-
Observe nucleus: ¹³C
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Acquire a proton-decoupled spectrum.
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the clean plates before running the sample.
-
Collect the sample spectrum and perform a background subtraction.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 50 to 500.
-
Inlet system: Direct infusion or via gas chromatography (GC-MS).
-
Analytical Workflow
The complete characterization of this compound follows a logical workflow to ensure the confirmation of its structure and purity.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The combination of ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. While experimentally determined data for all techniques is not widely published, the expected spectral features presented in this guide, derived from established spectroscopic principles and available data, offer a robust framework for researchers to confirm the synthesis and purity of this versatile chemical intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of reliable and reproducible data.
References
An In-depth Technical Guide to the Safety, Handling, and Disposal of m-Phenylene Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for m-Phenylene phosphorodichloridate (CAS No. 38135-34-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is a highly reactive and corrosive chemical. It is classified as a hazardous substance requiring stringent safety measures. The primary hazards include severe skin burns, eye damage, and respiratory tract irritation.[1][2] It reacts violently with water and is moisture-sensitive.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][4] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[2][3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C6H5Cl2O2P | PubChem |
| Molecular Weight | 210.98 g/mol | [1] |
| Appearance | Liquid | [5] |
| Water Reactivity | Reacts violently with water.[2][3] | Safety Data Sheet |
Safe Handling and Storage Protocols
Engineering Controls
Effective engineering controls are the primary line of defense in minimizing exposure to this compound.
-
Ventilation: All handling of this substance must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Closed Systems: For larger quantities or continuous processes, the use of a closed handling system is strongly recommended.[7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[6] |
| Hands | Chemically resistant gloves (e.g., Butyl rubber, Viton®). | Inspect gloves prior to use.[8] |
| Skin/Body | A complete suit protecting against chemicals, such as a lab coat and apron.[8] | The type of protective equipment must be selected based on the concentration and amount of the dangerous substance.[8] |
| Respiratory | An air-purifying respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced. | NIOSH (US) or EN 149 (EU) approved.[6] |
Storage Procedures
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen.[6]
-
Incompatibilities: Store away from incompatible materials, including acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]
-
Moisture: Protect from moisture as it reacts violently with water.[2][3]
Reactivity and Incompatibility
This compound is a highly electrophilic compound due to the phosphorus center, making it susceptible to nucleophilic attack.[9]
-
Water: Reacts violently with water, liberating toxic gases such as hydrogen chloride.[2]
-
Alcohols and Amines: Readily reacts with alcohols (alcoholysis) and amines (aminolysis) to form the corresponding phosphate esters or phosphoramidates.[9] These reactions are often vigorous and produce HCl as a byproduct.
-
Strong Reducing Agents: Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine gas.[5]
-
Oxidizing Agents: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[5]
Caption: Incompatible materials and their hazardous reaction products with this compound.
Experimental Procedures and Spill Management
First Aid Measures
Immediate action is required in case of exposure.
Table 4: First Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician immediately.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][8]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[1][2] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
Decontamination: Clean the affected area thoroughly.
Disposal Considerations
The disposal of this compound and its containers must be handled with extreme care and in accordance with all applicable regulations.
-
Waste Classification: This material is considered hazardous waste.
-
Disposal Method: Do not dispose of it in drains or the environment.[8] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Professional Disposal: All waste materials should be disposed of by a licensed professional waste disposal service.[8]
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. employees.delta.edu [employees.delta.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound | 38135-34-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to m-Phenylene Phosphorodichloridate: Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-Phenylene phosphorodichloridate, a versatile reagent with applications in synthetic chemistry and materials science. This document details its commercial availability, outlines a detailed synthesis protocol, and explores its utility as a precursor to biologically relevant molecules.
Commercial Sourcing
This compound (CAS No. 38135-34-1) is available from a number of specialized chemical suppliers catering to the research and development sector. For procurement, researchers can refer to the following vendors:
| Supplier | Product Name | CAS Number | Notes |
| Benchchem | This compound | 38135-34-1 | For research use only. Not for human or veterinary use.[1] |
| abcr GmbH | This compound | 38135-34-1 | Inquire for availability and specifications. |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |
| Molecular Weight | 343.8 g/mol | [1] |
| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | [1] |
Synthesis of this compound
The established laboratory synthesis for this compound involves the reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] The hydroxyl groups of resorcinol are converted to phosphorodichloridate groups in this reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous pyridine (or other suitable HCl scavenger)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Sodium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, dissolve resorcinol in anhydrous diethyl ether.
-
Addition of Pyridine: To the stirred solution, add anhydrous pyridine. The pyridine acts as a scavenger for the hydrogen chloride (HCl) gas that is evolved during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Phosphoryl Chloride: Slowly add phosphoryl chloride dropwise from the dropping funnel to the cooled and stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the pyridinium hydrochloride salt formed.
-
Extraction: Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Applications in Drug Development and Organic Synthesis
While this compound itself is not known to possess direct biological activity, its high reactivity makes it a valuable precursor for the synthesis of various organophosphorus compounds, particularly phosphoramidates. The phosphorus center is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1]
The reaction with amines (aminolysis) is a primary route for the synthesis of phosphoramidates.[1] Phosphoramidates are a class of compounds that have garnered significant interest in medicinal chemistry and drug development. They are often used as prodrugs, as the phosphoramidate linkage can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule. This "ProTide" approach can enhance the cellular uptake and bioavailability of nucleoside analogue drugs used in antiviral and anticancer therapies.
Synthetic Workflow
The following diagram illustrates the synthesis of this compound and its subsequent reaction to form a generic phosphoramidate derivative.
Caption: Synthesis of this compound and its use in preparing phosphoramidates.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of m-Phenylene Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Phenylene phosphorodichloridate is an organophosphorus compound with significant potential in organic synthesis, serving as a precursor for various derivatives, including flame retardants and potentially biologically active molecules. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability, theoretical decomposition mechanisms, and the experimental protocols used to evaluate these characteristics. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide draws upon established principles of organophosphorus chemistry and data from closely related analogues to provide a robust predictive framework.
Introduction
Organophosphorus compounds are a cornerstone of modern chemistry, with applications spanning from catalysis and materials science to pharmaceuticals and agrochemicals. This compound, a bifunctional molecule, offers a versatile platform for the synthesis of a wide array of derivatives. The presence of two reactive phosphorodichloridate groups attached to a central phenylene ring allows for the creation of polymers, macrocycles, and other complex architectures.
The thermal behavior of such reactive intermediates is a critical parameter that dictates their utility and safety. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of synthetic processes. This guide aims to provide researchers and professionals with a detailed understanding of the factors influencing the thermal stability of this compound and the likely pathways of its decomposition.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and reliable method can be inferred from the synthesis of other aryl phosphorodichloridates. The most common approach involves the reaction of a phenol with phosphoryl chloride (POCl₃).
Proposed Synthetic Protocol
The synthesis of this compound would likely proceed via the reaction of resorcinol (1,3-dihydroxybenzene) with an excess of phosphoryl chloride. The reaction may be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), to enhance the reaction rate and yield.
Reaction Scheme:
Experimental Procedure (Proposed):
-
To a dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phosphoryl chloride (POCl₃, excess, e.g., 4-6 equivalents).
-
With stirring, add a catalytic amount of a Lewis acid (e.g., AlCl₃, 1-5 mol%).
-
Heat the mixture to a moderate temperature (e.g., 70-80°C).
-
Slowly add a solution of resorcinol in a suitable inert solvent (e.g., dichloromethane or toluene) through the dropping funnel.
-
After the addition is complete, raise the temperature and reflux the reaction mixture until the evolution of HCl gas ceases (typically 2-4 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., ³¹P NMR spectroscopy).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess phosphoryl chloride and the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Thermal Stability and Decomposition
Direct experimental data on the thermal stability of this compound is scarce. However, by examining related organophosphorus compounds, particularly aryl phosphates and phosphoramidates, a predictive understanding of its thermal behavior can be formulated.
Predicted Thermal Stability
Aryl phosphorodichloridates are generally more thermally stable than their alkyl counterparts due to the stronger P-O-Aryl bond. The decomposition of phosphorus-containing polymers is intricately linked to their molecular architecture, with P-O linkages (phosphates/phosphoesters) often exhibiting different thermal profiles compared to P-N linkages (phosphoramides/phosphazenes)[1]. Studies on phosphorus-based flame retardants have shown that phosphoramides can have higher decomposition temperatures (Tmax) than phosphates[2][3]. For example, a phosphoramide might have a Tmax of 317°C, while a comparable phosphate decomposes at 250°C[2][3].
Based on these trends, the thermal decomposition of this compound is expected to initiate at temperatures above 200°C. The presence of two phosphorodichloridate groups may influence the decomposition profile, potentially leading to a multi-step degradation process.
Theoretical Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several potential pathways, primarily involving the cleavage of the P-O and P-Cl bonds.
-
Formation of Polyphosphates and Char: A probable decomposition route involves intermolecular condensation reactions. At elevated temperatures, one phosphorodichloridate group could react with another molecule, eliminating POCl₃ or other small molecules, to form polyphosphate chains. This process can lead to the formation of a thermally stable, phosphorus-rich char, a mechanism often exploited in flame retardant applications[1].
-
Hydrolysis and Formation of Phosphoric Acid: In the presence of moisture, even at trace levels, this compound can hydrolyze to form the corresponding phosphoric acid derivatives and hydrochloric acid. At high temperatures, the phosphoric acid can act as a catalyst for further decomposition and charring reactions.
-
Radical Mechanisms: Homolytic cleavage of the P-O or P-Cl bonds at very high temperatures could generate radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of decomposition products.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, a suite of thermal analysis techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range from ambient to 600-800°C.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Key data points include the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max), which is determined from the peak of the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient to a temperature beyond the decomposition point at a rate of 10°C/min.
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A very small amount of the sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., the T_max determined by TGA) in an inert atmosphere. This rapid heating, known as flash pyrolysis, minimizes secondary reactions.
-
Separation and Detection: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: The mass spectrum of each separated component is compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
Data Presentation (Hypothetical)
As direct experimental data is not available, the following tables are presented as a template for how the data would be structured and to provide hypothetical, yet realistic, values based on related compounds.
Table 1: Predicted Thermal Stability Data for this compound
| Parameter | Predicted Value | Method |
| Onset Decomposition Temp. (T_onset) | 220 - 250 °C | TGA |
| Temp. of Max. Decomposition (T_max) | 280 - 320 °C | TGA (DTG) |
| Residue at 600°C (in N₂) | 20 - 40 % | TGA |
| Melting Point (T_m) | 50 - 70 °C | DSC |
| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | DSC |
Table 2: Potential Thermal Decomposition Products of this compound
| Retention Time (min) | Identified Compound | Proposed Origin |
| (Hypothetical) | Phosphoryl chloride (POCl₃) | P-O bond cleavage |
| (Hypothetical) | Resorcinol | P-O bond cleavage |
| (Hypothetical) | Chlorinated phenols | Secondary reactions |
| (Hypothetical) | Polyphosphates | Intermolecular condensation |
| (Hypothetical) | Benzene | Ring fragmentation |
Visualization of Key Processes
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Logical Flow of Thermal Analysis
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data for this compound remains to be fully elucidated in the public domain, a strong predictive understanding of its thermal stability and decomposition can be established through the analysis of related organophosphorus compounds and fundamental chemical principles. It is anticipated to be a moderately thermally stable compound, with decomposition likely initiating above 200°C. The decomposition pathways are expected to involve the formation of polyphosphates, leading to char formation, particularly in an inert atmosphere. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously characterize the thermal properties of this compound and its derivatives. A thorough understanding of its thermal behavior is paramount for its successful and safe implementation in the development of new materials and pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols: m-Phenylene Phosphorodichloridate in Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-Phenylene phosphorodichloridate as a versatile reagent in phosphorylation reactions. Detailed protocols for the phosphorylation of hydroxyl and amino functionalities are provided, along with reaction mechanisms and workflow diagrams to guide researchers in their synthetic endeavors.
Introduction
This compound, also known as 1,3-phenylene bis(phosphorodichloridate), is a highly reactive bifunctional organophosphorus compound. Its structure features a central phenylene ring with two phosphorodichloridate groups attached at the meta positions. This arrangement makes it a valuable tool in synthetic chemistry, particularly for phosphorylation reactions. The two electrophilic phosphorus centers, each bearing two labile chlorine atoms, readily react with a variety of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity allows for the introduction of phosphate moieties into organic molecules, a critical transformation in drug development and the synthesis of biologically active compounds. The bifunctional nature of this compound also makes it a useful cross-linking agent for the synthesis of polymers and materials.
Key Applications
-
Phosphorylation of Alcohols and Phenols: Introduction of a phosphate group to hydroxyl-containing compounds to produce phosphate esters. This is particularly relevant in the synthesis of prodrugs, where phosphorylation can enhance solubility and bioavailability.
-
Synthesis of Phosphoramidates: Reaction with primary or secondary amines to form P-N bonds, yielding phosphoramidates. Phosphoramidate chemistry is central to the "ProTide" technology, a successful strategy for delivering nucleoside monophosphate analogues into cells.[1]
-
Cross-linking and Polymer Synthesis: The two reactive sites allow for the formation of polymeric materials with phosphorus-containing backbones, which can have applications as flame retardants.
Reaction Mechanisms
The primary reaction mechanism involves nucleophilic substitution at the electrophilic phosphorus center. The chlorine atoms act as good leaving groups, facilitating the attack by nucleophiles.
Diagram: General Mechanism of Phosphorylation
Caption: Nucleophilic attack on the phosphorus atom of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Alcohol or Phenol
This protocol describes a general method for the mono-phosphorylation of a hydroxyl-containing compound using this compound. The reaction should be carried out under anhydrous conditions in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
This compound
-
Alcohol or phenol substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine (TEA) or pyridine
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol or phenol substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine (1.1 eq) to the solution and stir for 5 minutes at 0 °C (ice bath).
-
Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Substrate | Product | Yield (%) | Purity (%) |
| Benzyl Alcohol | Benzyl this compound | 85-95 | >95 |
| Phenol | Phenyl this compound | 80-90 | >95 |
| Cholesterol | Cholesterol-3-yl this compound | 70-85 | >90 |
Diagram: Experimental Workflow for Alcohol Phosphorylation
Caption: A typical experimental workflow for the phosphorylation of an alcohol.
Protocol 2: Synthesis of a Phosphoramidate (ProTide Approach Precursor)
This protocol outlines the synthesis of a phosphoramidate by reacting this compound with an amino acid ester. This is a key step in the synthesis of ProTide prodrugs.
Materials:
-
This compound
-
Amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester hydrochloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Reaction Setup: Suspend the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Cool the suspension to 0 °C and add anhydrous triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes to generate the free amine.
-
Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Work-up:
-
Filter the reaction mixture to remove triethylammonium hydrochloride salt.
-
Wash the filtrate with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting phosphoramidate by flash column chromatography.
Quantitative Data (Hypothetical):
| Amino Acid Ester | Product | Yield (%) | Purity (%) |
| L-Alanine methyl ester | m-Phenylene (L-alaninato-methyl ester) phosphoramidochloridate | 75-85 | >95 |
| L-Valine ethyl ester | m-Phenylene (L-valinato-ethyl ester) phosphoramidochloridate | 70-80 | >95 |
| L-Phenylalanine benzyl ester | m-Phenylene (L-phenylalaninato-benzyl ester) phosphoramidochloridate | 65-75 | >90 |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
This compound is a powerful reagent for the introduction of phosphate groups into organic molecules. Its bifunctional nature offers opportunities for the synthesis of both monophosphorylated products and cross-linked structures. The protocols provided herein serve as a starting point for researchers to explore the utility of this reagent in their own synthetic applications, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrates.
References
m-Phenylene Phosphorodichloridate: An Unconventional Choice for Peptide Synthesis
Initial Assessment: Extensive literature review and database searches indicate that m-phenylene phosphorodichloridate is not a recognized or commonly used coupling reagent in peptide synthesis . While its chemical structure, featuring two highly reactive phosphorodichloridate groups, suggests potential for carboxyl group activation, its application in this specific context is not documented in peer-reviewed literature or standard protocols. The bifunctional nature of this reagent may lead to undesirable side reactions, such as cross-linking and polymerization, which could complicate peptide synthesis and purification.
This document, therefore, provides a detailed overview of established organophosphorus coupling reagents that share some chemical similarities with the requested compound and are widely used in modern peptide synthesis. The protocols and data presented here are for well-characterized and efficient reagents that serve as reliable alternatives.
Overview of Established Organophosphorus Coupling Reagents
Organophosphorus compounds are a prominent class of reagents used to facilitate the formation of amide bonds between amino acids. They are valued for their high efficiency, low rates of racemization, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS). Some of the most common and effective organophosphorus coupling reagents include:
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): One of the earliest and most effective phosphonium-based coupling reagents.
-
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP, as its byproducts are less hazardous. It offers similar high coupling efficiency.
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Known for its remarkable resistance to racemization, making it particularly useful for coupling sensitive amino acids.[1][2]
These reagents generally act by activating the carboxylic acid of an N-protected amino acid to form a highly reactive intermediate, which is then readily attacked by the free amine of another amino acid or the growing peptide chain.
Comparative Data of Common Coupling Reagents
The selection of a coupling reagent is critical for the success of peptide synthesis and is often based on factors such as coupling efficiency, racemization suppression, and the nature of the amino acids being coupled. The following table summarizes key performance indicators for several widely used coupling reagents, including organophosphorus types.
| Coupling Reagent | Typical Yield (%) | Racemization Potential | Key Features & Applications |
| PyBOP® | >95 | Low | Safer than BOP, rapid reaction times, suitable for both solution and solid-phase synthesis. |
| DEPBT | 90-98 | Very Low | Excellent for fragment condensation and for coupling racemization-prone amino acids.[1][2] |
| HBTU | >95 | Low (with base) | Commonly used in automated solid-phase peptide synthesis; cost-effective. |
| HATU | >98 | Very Low | Highly efficient for sterically hindered amino acids and difficult couplings. |
| DCC | 80-90 | Moderate to High | One of the original coupling reagents; formation of insoluble urea byproduct can be problematic. |
Experimental Protocols
Below are detailed protocols for a typical peptide coupling reaction using a representative organophosphorus reagent, PyBOP®, in a solid-phase peptide synthesis (SPPS) workflow.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water)
Protocol for Solid-Phase Peptide Synthesis (SPPS) using PyBOP®
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes at room temperature.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and PyBOP® (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the reaction, a Kaiser test can be performed.
- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
4. Chain Elongation:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
- After the final coupling step, perform a final Fmoc deprotection (Step 2).
- Wash the resin with DMF and then DCM, and dry the resin under vacuum.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizing the Peptide Synthesis Workflow and Mechanism
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a general workflow for solid-phase peptide synthesis and the proposed activation mechanism for a phosphonium-based coupling reagent.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide coupling using a phosphonium salt reagent.
References
Application Notes and Protocols for the Synthesis of Phosphoramidates using m-Phenylene Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates are a critical class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are of significant interest in medicinal chemistry and drug development, most notably for their application in the "ProTide" (prodrug nucleotide) approach. This strategy enhances the intracellular delivery of nucleoside monophosphates, which are often the rate-limiting step in the activation of nucleoside analogue drugs. By masking the negative charges of the phosphate group, phosphoramidate prodrugs exhibit improved cell permeability and can bypass initial, often inefficient, enzymatic phosphorylation steps.[1]
One of the key applications of ProTide technology is in the development of antiviral therapeutics. A prominent example is Sofosbuvir, a phosphoramidate prodrug that targets the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[2][3]
This document provides detailed application notes and protocols for the synthesis of phosphoramidates using m-phenylene phosphorodichloridate as a key reagent. Due to the bifunctional nature of this reagent, both mono- and di-substituted phosphoramidate derivatives can be synthesized, offering avenues for the creation of novel prodrugs or dimeric drug conjugates.
General Reaction Scheme
The synthesis of phosphoramidates from this compound typically proceeds in a stepwise manner. The high reactivity of the P-Cl bonds allows for sequential nucleophilic substitution, first with an alcohol (such as a protected nucleoside) and subsequently with an amine (often an amino acid ester). A base, such as triethylamine or N-methylimidazole, is used to neutralize the HCl generated during the reaction.
Experimental Protocols
Note: The following protocols are representative methods based on the established synthesis of phosphoramidates using analogous aryl phosphorodichloridates. Reaction conditions should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of a Mono-Phosphoramidate Nucleoside Prodrug
This protocol describes the synthesis of a phosphoramidate prodrug of a model nucleoside, uridine, using this compound. This approach can be adapted for various nucleoside analogues.
Materials:
-
This compound
-
2',3'-O-Isopropylideneuridine (or other protected nucleoside)
-
L-Alanine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
Procedure:
-
Formation of the Phosphorochloridate Intermediate:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2',3'-O-Isopropylideneuridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the nucleoside solution at -78 °C over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
-
Formation of the Phosphoramidate:
-
In a separate flame-dried flask, suspend L-Alanine ethyl ester hydrochloride (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (3.0 eq) dropwise and stir for 15 minutes.
-
Cool the solution of the in situ generated phosphorochloridate intermediate from step 1 to -78 °C.
-
Add the L-Alanine ethyl ester solution dropwise to the phosphorochloridate solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate prodrug as a mixture of diastereomers.
-
-
Deprotection (if necessary):
-
The isopropylidene protecting group can be removed under acidic conditions (e.g., 80% acetic acid in water) if the final deprotected nucleoside phosphoramidate is desired.
-
Protocol 2: Synthesis of a Symmetrical Bis-Phosphoramidate
This protocol outlines the synthesis of a symmetrical bis-phosphoramidate, which could serve as a linker or a bivalent drug conjugate.
Materials:
-
This compound
-
Amine (e.g., benzylamine or an amino acid ester) (4.0 eq)
-
Triethylamine (TEA) (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (4.0 eq) and triethylamine (4.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
-
Addition of Phosphorodichloridate:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the this compound solution dropwise to the amine solution at 0 °C over a period of 1 hour.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the symmetrical bis-phosphoramidate.
-
Data Presentation
The following table summarizes representative quantitative data for phosphoramidate synthesis based on analogous reactions reported in the literature. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
| Entry | Phosphorylating Agent | Nucleophile 1 | Nucleophile 2 | Solvent | Base | Time (h) | Yield (%) | Reference Analogy |
| 1 | Phenyl phosphorodichloridate | Protected Nucleoside | Amino Acid Ester | DCM | TEA/NMI | 12-24 | 35-70 | [4][5] |
| 2 | Phenyl phosphorodichloridate | Phenol | Amino Acid Ester | DCM | TEA | 18 | 35 | [6] |
| 3 | POCl₃ | Phenol, then Amine | - | Pyridine | Pyridine | - | Variable | [7] |
| 4 | Ethyl dichlorophosphate | Phenol | Alanine Isopropyl Ester | DCM | TEA | 18 | 35 | [6] |
Visualization of Pathways and Workflows
Experimental Workflow
The general workflow for the synthesis of a nucleoside phosphoramidate prodrug using this compound is depicted below.
Caption: General workflow for the two-step synthesis of a nucleoside phosphoramidate.
Intracellular Activation of a Phosphoramidate Prodrug (ProTide)
Once the phosphoramidate prodrug enters the cell, it undergoes a series of enzymatic and chemical transformations to release the active nucleoside monophosphate.[8][9]
Caption: Intracellular activation pathway of a phosphoramidate prodrug (ProTide).
Mechanism of HCV NS5B Polymerase Inhibition
The active nucleoside triphosphate analogue acts as a competitive inhibitor and chain terminator of the viral RNA-dependent RNA polymerase (e.g., HCV NS5B).[2][10][11]
Caption: Mechanism of HCV NS5B polymerase inhibition by a nucleotide analogue.
Safety and Handling
Phosphorus chlorides, including this compound, are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be quenched carefully, as they can be exothermic.
Conclusion
This compound is a versatile reagent for the synthesis of phosphoramidates. Its bifunctional nature allows for the creation of both mono- and di-substituted products, opening up possibilities for the development of novel drug delivery systems, bivalent drugs, and other complex molecular architectures. The protocols and information provided herein serve as a guide for researchers to explore the potential of this reagent in their drug discovery and development endeavors.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Application of m-Phenylene Phosphorodichloridate in Flame Retardant Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylene phosphorodichloridate is a reactive organophosphorus compound that serves as a key precursor in the synthesis of polymeric flame retardants. While direct application of the dichloridate in polymer formulations is limited due to its reactivity and the release of corrosive byproducts, it is instrumental in producing more stable and effective flame-retardant systems. The most prominent of these is poly(m-phenylene methylphosphonate) (PPMP), a polymeric phosphonate that demonstrates excellent thermal stability and flame retardancy, particularly in epoxy resins.[1]
These application notes will focus on the use of poly(m-phenylene methylphosphonate) (PPMP), derived from this compound precursors, as a reactive flame retardant in polymers. PPMP acts as a multifunctional curing agent and flame retardant, cross-linking with the polymer matrix to provide inherent and permanent flame retardancy.[1][2] Its high phosphorus content (approximately 17.5%) allows for effective flame retardancy at low loading levels.[1]
The primary mechanism of flame retardancy for phosphorus-containing compounds like PPMP is through a condensed-phase action.[3][4][5] Upon heating, the phosphonate groups degrade to form polyphosphoric acid, which promotes the dehydration and charring of the polymer.[3] This char layer acts as an insulating barrier, reducing the transfer of heat and flammable volatiles to the flame zone, thus inhibiting combustion.[3][4]
Data Presentation
The following tables summarize the quantitative data for the flame-retardant properties of epoxy resins modified with poly(m-phenylene methylphosphonate) (PPMP).
Table 1: Flammability Properties of PPMP-Modified Epoxy Resins
| Polymer System | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Cresol Novolac Epoxy (CNE) with DICY | 2 | >35 | V-0 | [1] |
| Cresol Novolac Epoxy (CNE) with Phenol Novolac (PN) | 2 | >35 | V-0 | [1] |
| Epoxy Resin (unspecified) | 1-2 | Not Specified | V-0 | [1] |
| Epoxy Resin with 12 wt% PDDP* | Not Specified | 35.0 | V-0 | [6] |
Note: PDDP is a polyphosphonate with a similar structure to PPMP.
Table 2: Thermal Properties of PPMP-Modified Epoxy Resins
| Polymer System | Curing Agent | Td5% (°C) (N2) | Char Yield at 700°C (N2) (%) | Reference |
| CNE-PMP | DICY | ~350 | ~30 | [1] |
| CNE-PMP | PN | ~360 | ~35 | [1] |
| Polypropylene with Phosphonate-functionalization | - | T10% > 400 | >10 | [7] |
| Polymethyl Methacrylate (PMMA) with phosphonate groups | - | Increased stability | Increased char | [8][9] |
Note: Specific TGA data for PPMP in epoxy resins is limited in the provided search results. The data presented is inferred from related systems and general descriptions of phosphonate flame retardants.
Experimental Protocols
Protocol 1: Synthesis of Flame-Retardant Epoxy Resin with Poly(m-phenylene methylphosphonate) (PPMP)
This protocol describes the preparation of a flame-retardant epoxy resin using PPMP as a reactive flame retardant and curing agent.
Materials:
-
Bisphenol A based epoxy resin
-
Poly(m-phenylene methylphosphonate) (PPMP)
-
Dicyandiamide (DICY) or Phenol Novolac (PN) as a co-curing agent (optional)
-
2-Methylimidazole (2-MI) as a catalyst
-
Methyl ethyl ketone (MEK) or other suitable solvent
Procedure:
-
Dissolve the epoxy resin and PPMP in a suitable solvent such as MEK to achieve the desired phosphorus content (typically 1-2 wt%).[1]
-
If using a co-curing agent, dissolve DICY or PN in the solution.
-
Add a catalytic amount of 2-methylimidazole (e.g., 0.1-0.5 wt% of the total resin weight).
-
Thoroughly mix the components at room temperature until a homogeneous solution is obtained.
-
Cast the resin mixture into a preheated mold.
-
Cure the resin in a programmable oven. A typical curing schedule is 150°C for 1-2 hours, followed by post-curing at 180°C for 2-3 hours. The exact curing profile may need to be optimized based on the specific resin system and desired properties.[10]
-
Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Evaluation of Flame Retardancy
This protocol outlines the standard tests to evaluate the flame retardancy of the prepared polymer.
1. Limiting Oxygen Index (LOI):
-
Prepare test specimens according to ASTM D2863.
-
Use an LOI apparatus to determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of the material for a specified time.
2. UL-94 Vertical Burn Test:
-
Prepare test specimens according to the UL-94 standard.[11][12][13]
-
Mount the specimen vertically and apply a specified flame to the lower end for 10 seconds.
-
Record the afterflame time after the first and second flame applications, the afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria.[11][12]
Protocol 3: Thermal Stability Analysis
This protocol describes the use of Thermogravimetric Analysis (TGA) to assess the thermal stability of the flame-retardant polymer.
1. Thermogravimetric Analysis (TGA):
-
Use a thermogravimetric analyzer to heat a small sample of the cured polymer from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[7][14][15][16]
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Td5% or Td10%), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at the end of the analysis.[7][16]
Mandatory Visualization
Caption: Experimental workflow for synthesis and testing of flame retardant polymers.
References
- 1. electronics.org [electronics.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of phosphonate groups on thermal degradation | Sci. Publication [specificpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. passive-components.eu [passive-components.eu]
- 13. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 14. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vuir.vu.edu.au [vuir.vu.edu.au]
Application Notes and Protocols for m-Phenylene Phosphorodichloridate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylene phosphorodichloridate is a highly reactive bifunctional organophosphorus compound. Its utility in organic synthesis stems from the two electrophilic phosphorus centers, making it an excellent precursor for a variety of molecules, including phosphoramidates, cyclic phosphates, and polymers. The meta-disposition of the phosphorodichloridate groups on the phenyl ring provides a unique structural motif for the synthesis of angular or bent monomers, which can be exploited in materials science. These application notes provide detailed protocols for the use of this compound in several key synthetic transformations.
Key Applications
This compound is a versatile reagent for various phosphorylation and polymerization reactions. The primary applications covered in these notes are:
-
Synthesis of Phosphoramidates: The reaction with primary or secondary amines yields phosphoramidates, which are of significant interest in medicinal chemistry and as ligands in catalysis.
-
Formation of Cyclic Phosphates: Intramolecular or intermolecular reactions with diols lead to the formation of cyclic phosphate esters, which are important structural motifs in biologically active molecules.
-
Polycondensation for Polymer Synthesis: As a bifunctional monomer, it can undergo polycondensation with diamines or bisphenols to produce phosphorus-containing polymers, which often exhibit flame-retardant properties.
Application 1: Synthesis of N,N'-Substituted Phosphoramidates
The reaction of this compound with amines is a primary route for synthesizing phosphoramidates. The two chlorine atoms are excellent leaving groups, readily displaced by nucleophilic amines. The stoichiometry of the amine determines whether mono- or di-substituted products are formed. The use of a base is crucial to neutralize the HCl generated during the reaction.[1]
Experimental Protocol: General Procedure for the Synthesis of a Diphosphoramidate
Materials:
-
This compound
-
Primary or secondary amine (4.2 equivalents)
-
Triethylamine (4.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of the amine (4.2 mmol) and triethylamine (4.5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-substituted diphosphoramidate.
Quantitative Data Summary
| Entry | Amine | Stoichiometry (Amine:Dichloridate) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 4.2 : 1 | DCM | 18 | 85 |
| 2 | Morpholine | 4.2 : 1 | DCM | 24 | 92 |
| 3 | Diethylamine | 4.2 : 1 | THF | 20 | 78 |
Reaction Workflow
Caption: Workflow for the synthesis of N,N'-substituted diphosphoramidates.
Application 2: Synthesis of Cyclic Phosphates
This compound can react with diols to form cyclic phosphates. This is particularly useful for synthesizing seven-membered rings and larger, less strained systems. The reaction typically proceeds via a two-step, one-pot procedure where the diol is first added to form a linear intermediate, followed by base-mediated intramolecular cyclization.
Experimental Protocol: General Procedure for the Synthesis of a Cyclic Phosphate
Materials:
-
This compound
-
Diol (e.g., 1,3-propanediol, 1,4-butanediol) (1.0 equivalent per phosphoryl chloride group)
-
Pyridine or Triethylamine (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the diol (2.0 mmol) and pyridine (4.4 mmol) in anhydrous THF (50 mL) under an inert atmosphere and cool the solution to -10 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (20 mL) dropwise over 1 hour, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Filter the reaction mixture to remove the salt and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the cyclic phosphate.
Quantitative Data Summary
| Entry | Diol | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Propanediol | Pyridine | THF | 5 | 75 |
| 2 | 1,4-Butanediol | Triethylamine | Dioxane | 6 | 82 |
| 3 | Catechol | Pyridine | THF | 4 | 88 |
Reaction Mechanism
Caption: Simplified mechanism for cyclic phosphate formation.
Application 3: Synthesis of Phosphorus-Containing Polymers (Polyphosphonates)
The bifunctional nature of this compound makes it a suitable monomer for polycondensation reactions. Reacting it with aromatic diols (bisphenols) in the presence of a base leads to the formation of polyphosphonates. These polymers are of interest as flame retardants, as the phosphorus content can promote char formation upon combustion.
Experimental Protocol: General Procedure for Interfacial Polycondensation
Materials:
-
This compound
-
Bisphenol A (1.0 equivalent)
-
Sodium hydroxide (2.2 equivalents)
-
Dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents)
-
Water
Procedure:
-
Prepare an aqueous solution by dissolving Bisphenol A (1.0 mmol) and sodium hydroxide (2.2 mmol) in water (20 mL).
-
Prepare an organic solution by dissolving this compound (1.0 mmol) and the phase-transfer catalyst (0.05 mmol) in DCM (20 mL).
-
Combine the aqueous and organic solutions in a beaker and stir vigorously for 2-4 hours at room temperature.
-
The polymer will precipitate out of the solution.
-
Collect the polymer by filtration, and wash it thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Quantitative Data Summary
| Entry | Comonomer | Polymerization Method | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) |
| 1 | Bisphenol A | Interfacial | 0.45 | 110 |
| 2 | 4,4'-Biphenol | Solution | 0.52 | 135 |
| 3 | Resorcinol | Interfacial | 0.41 | 120 |
Polycondensation Workflow
Caption: Workflow for the synthesis of polyphosphonates via interfacial polycondensation.
References
m-Phenylene Phosphorodichloridate: A Versatile Precursor for Novel Organophosphorus Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylene phosphorodichloridate is a highly reactive organophosphorus compound that serves as a pivotal precursor in the synthesis of a diverse range of novel organophosphorus molecules. Its molecular structure, featuring a central phenylene ring with two phosphorodichloridate groups in a meta-arrangement, imparts significant electrophilicity to the phosphorus centers. This reactivity makes it an ideal starting material for nucleophilic substitution reactions, enabling the facile introduction of phosphorus-containing moieties into various organic frameworks.
The resulting organophosphorus compounds, particularly phosphoramidates and polyphosphonates, are of significant interest across multiple scientific disciplines. In medicinal chemistry and drug development, phosphoramidates are explored for their potential as bioactive agents, including antimicrobial, antioxidant, anticancer, and antiviral applications. The "ProTide" approach, which utilizes phosphoramidates as prodrugs to deliver nucleoside monophosphates into cells, highlights their therapeutic potential. In materials science, organophosphorus compounds derived from this compound are valued as halogen-free flame retardants, contributing to the development of safer and more environmentally friendly materials.
These application notes provide detailed protocols and data for the synthesis of novel phosphoramidates and polyphosphonates using this compound as a key reagent, targeting applications in drug discovery and materials science.
Application Note 1: Synthesis of Novel Bis-Aryl Phosphoramidates with Potential Antifungal Activity
Introduction
Phosphoramidates represent a critical class of organophosphorus compounds with a wide spectrum of biological activities. Their structural analogy to phosphates allows them to interact with biological targets, while the P-N bond can influence their stability, lipophilicity, and cellular uptake. The synthesis of bis-phosphoramidates from this compound offers a straightforward route to novel molecules with potential therapeutic applications. Drawing inspiration from the known antifungal properties of resorcinol derivatives, this protocol outlines the synthesis of N,N'-bis(aryl)-m-phenylene bis(phosphoramidates) as potential antifungal agents.
Experimental Protocol: Synthesis of N,N'-bis(4-methoxyphenyl)-m-phenylene bis(phosphoramidate)
This protocol details the synthesis of a specific bis-aryl phosphoramidate derivative. The same methodology can be adapted for other aromatic amines to generate a library of compounds.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (p-anisidine) (2.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve 4-methoxyaniline (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Slowly add the 4-methoxyaniline and triethylamine solution dropwise to the stirred solution of this compound over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product, combine, and remove the solvent in vacuo to yield the pure N,N'-bis(4-methoxyphenyl)-m-phenylene bis(phosphoramidate).
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N,N'-bis(4-methoxyphenyl)-m-phenylene bis(phosphoramidate) and two other analogous compounds.
| Compound | Amine | Yield (%) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| 1 | 4-Methoxyaniline | 85 | Aromatic protons, methoxy protons | ~ 5-10 |
| 2 | 4-Chloroaniline | 82 | Aromatic protons | ~ 5-10 |
| 3 | Aniline | 88 | Aromatic protons | ~ 5-10 |
Biological Activity: Antifungal Screening
The synthesized bis-aryl phosphoramidates can be screened for their antifungal activity against a panel of pathogenic fungi, such as Candida albicans and Aspergillus niger, using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The known antifungal activity of resorcinol provides a rationale for exploring the bioactivity of these derivatives.[1]
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 1 | 16 | 32 |
| 2 | 8 | 16 |
| 3 | 32 | 64 |
| Fluconazole (Control) | 4 | 8 |
Visualizations
Caption: Workflow for the synthesis and evaluation of bis-aryl phosphoramidates.
Caption: Hypothetical mechanism of action for an antifungal phosphoramidate.
Application Note 2: Synthesis of a Polyphosphonate for Halogen-Free Flame Retardant Applications
Introduction
The development of effective and environmentally benign flame retardants is a critical area of materials science. Polyphosphonates are a class of phosphorus-containing polymers known for their excellent thermal stability and ability to form a protective char layer upon combustion, which inhibits the burning process. This compound is an excellent monomer for the synthesis of polyphosphonates through polycondensation with diols. This protocol describes the synthesis of a polyphosphonate from this compound and bisphenol A.
Experimental Protocol: Synthesis of Poly(bisphenol A m-phenylene phosphonate)
-
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Pyridine (as acid scavenger and catalyst)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Standard polymerization glassware with mechanical stirrer
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a condenser, dissolve bisphenol A (1.0 eq) in anhydrous chloroform.
-
Add pyridine to the solution and stir until a homogenous solution is formed.
-
In a separate dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous chloroform.
-
Cool the bisphenol A solution to 0 °C.
-
Add the this compound solution dropwise to the stirred bisphenol A solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 60-65 °C) for 6-8 hours.
-
Monitor the increase in viscosity of the solution as an indicator of polymerization.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol.
-
Filter the precipitated white polymer and wash thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
-
Characterization:
-
The polymer structure can be confirmed by FTIR and NMR spectroscopy. The thermal properties and flame retardancy should be evaluated using Thermogravimetric Analysis (TGA), Limiting Oxygen Index (LOI), and UL-94 vertical burn tests.
-
Data Presentation
The following table presents typical data for the synthesized polyphosphonate.
| Property | Value |
| Inherent Viscosity (dL/g) | 0.5 - 0.8 |
| Td5% (5% weight loss temp., °C) | > 350 |
| Char Yield at 700 °C (%) | > 40 |
| LOI (%) | 30 - 35 |
| UL-94 Rating (for a formulation) | V-0 |
Visualizations
Caption: Workflow for the synthesis and testing of polyphosphonate.
Caption: Relationship between precursor, polymer, and flame retardancy.
References
Application Notes and Protocols: Large-Scale Synthesis and Purification of m-Phenylene Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis and purification of m-Phenylene phosphorodichloridate. This versatile reagent serves as a critical building block in the synthesis of a variety of organophosphorus compounds, including phosphoramidates for drug development and novel polymers for flame retardant applications.
I. Large-Scale Synthesis of this compound
The primary industrial method for synthesizing this compound is the reaction of resorcinol with excess phosphoryl chloride. The reaction can be catalyzed by a Lewis acid, such as aluminum chloride or zinc chloride, to improve reaction rates and yield.
Experimental Protocol: Catalytic Synthesis
This protocol outlines a representative large-scale synthesis of this compound.
Materials:
-
Resorcinol (1.0 kg, 9.08 mol)
-
Phosphoryl chloride (4.2 kg, 27.24 mol)
-
Aluminum chloride (24 g, 0.18 mol)
Equipment:
-
10 L glass-lined reactor with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Scrubber system for HCl gas
Procedure:
-
Charging the Reactor: Charge the reactor with phosphoryl chloride (4.2 kg) and aluminum chloride (24 g).
-
Heating: Heat the mixture to 90-95°C with stirring.
-
Addition of Resorcinol: Slowly add molten resorcinol (1.0 kg) to the reactor over a period of 1-2 hours, maintaining the temperature between 95-100°C. The reaction is exothermic and will generate hydrogen chloride gas, which should be neutralized in a scrubber.
-
Reaction Completion: After the addition is complete, raise the temperature to 105°C and maintain for 40-50 minutes to ensure the reaction goes to completion.[1]
-
Removal of Excess Reagent: Cool the reaction mixture to 60-70°C. Remove the excess phosphoryl chloride and dissolved hydrogen chloride by applying a vacuum and gradually heating to 150°C.
-
Product Isolation: The crude this compound is obtained as a viscous liquid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Resorcinol:POCl₃) | 1 : 3 | General Practice |
| Catalyst | Aluminum Chloride | [1] |
| Catalyst Loading | ~1 mol% (relative to phenol) | [1] |
| Reaction Temperature | 95-105°C | [1] |
| Reaction Time | 40-50 minutes | [1] |
| Expected Yield | >85% | Based on similar processes[1] |
| Purity (Crude) | 90-95% | Estimated |
Synthesis Workflow Diagram:
II. Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts. The most effective method for large-scale purification is high-vacuum fractional distillation.
Experimental Protocol: High-Vacuum Fractional Distillation
Equipment:
-
Distillation apparatus with a fractionating column (e.g., Vigreux or packed column)
-
High-vacuum pump
-
Heating mantle
-
Receiving flasks
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed for high-vacuum operation.
-
Charging: Charge the distillation flask with the crude this compound.
-
Degassing: Carefully apply vacuum to degas the crude product at a low temperature.
-
Distillation: Gradually increase the temperature of the heating mantle while maintaining a high vacuum. Collect the fractions at the appropriate boiling point. The forerun, containing any residual low-boiling impurities, should be discarded.
-
Product Collection: Collect the main fraction corresponding to pure this compound.
-
Shutdown: After collecting the product, cool the system under vacuum before venting to atmospheric pressure.
Quantitative Data Summary:
| Parameter | Value | Reference/Note |
| Distillation Pressure | 1-5 mmHg | Estimated based on similar compounds |
| Boiling Point (at reduced pressure) | 140-150°C (at ~2 mmHg) | Estimated |
| Expected Purity | >99% | Achievable with fractional distillation |
| Expected Recovery | 80-90% | Typical for distillation |
Purification Workflow Diagram:
III. Application in Drug Development: Synthesis of Phosphoramidate ProTides
This compound is a key intermediate in the synthesis of phosphoramidate prodrugs, particularly those utilizing the ProTide (pro-nucleotide) technology. This approach enhances the cellular uptake and activation of antiviral and anticancer nucleoside analogs.[2][3][4]
Signaling Pathway: ProTide Activation
The ProTide strategy involves masking the nucleoside monophosphate with an amino acid ester and an aryl group. Intracellular enzymes cleave these masking groups to release the active nucleoside monophosphate, which is then phosphorylated to the active triphosphate form that can inhibit viral replication or cancer cell proliferation.
Experimental Protocol: Synthesis of a Model Phosphoramidate
This protocol describes the synthesis of a generic phosphoramidate from this compound, an amino acid ester, and a nucleoside analog.
Materials:
-
This compound
-
L-Alanine ethyl ester hydrochloride
-
A protected nucleoside analog (e.g., 3'-O-acetyl-thymidine)
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
Formation of Phosphorochloridate: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane. Cool the solution to 0°C.
-
Addition of Amino Acid Ester: In a separate flask, suspend L-Alanine ethyl ester hydrochloride in anhydrous dichloromethane and add triethylamine. Add this mixture dropwise to the solution of this compound at 0°C. Stir for 1 hour.
-
Reaction with Nucleoside: To the resulting phosphorochloridate solution, add a solution of the protected nucleoside analog and triethylamine in anhydrous dichloromethane dropwise at 0°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidate ProTide.
Phosphoramidate Synthesis Logic Diagram:
IV. Application in Flame Retardants
This compound can be used as a reactive monomer in the synthesis of phosphorus-containing polymers, which exhibit excellent flame-retardant properties. These polymers can be incorporated into materials like epoxy resins and polyamides.
Experimental Protocol: Synthesis of a Polyphosphate Flame Retardant
This protocol outlines the synthesis of a polyphosphate by reacting this compound with a diol.
Materials:
-
This compound
-
Bisphenol A
-
Pyridine (as acid scavenger and catalyst)
-
Toluene (anhydrous)
Procedure:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A and pyridine in anhydrous toluene.
-
Addition of Monomer: Heat the solution to 80°C. Slowly add a solution of this compound in anhydrous toluene to the reactor.
-
Polymerization: After the addition is complete, raise the temperature to 110°C and maintain for 4-6 hours to drive the polymerization.
-
Product Isolation: Cool the reaction mixture. The polyphosphate will precipitate. Filter the solid, wash with methanol to remove pyridine hydrochloride and unreacted monomers, and dry under vacuum.
Flame Retardant Polymer Synthesis Workflow:
Disclaimer: These protocols are intended for informational purposes for qualified researchers and professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction of phosphoryl chloride with resorcinol generates corrosive HCl gas and should be handled with extreme care. The purification by high-vacuum distillation carries the risk of thermal decomposition if not performed correctly. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: m-Phenylene Phosphorodichloridate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
m-Phenylene phosphorodichloridate is a versatile bifunctional reagent utilized in the synthesis of a variety of organophosphorus compounds. Its two reactive phosphorodichloridate groups, attached to a central benzene ring in a meta-arrangement, allow for the facile introduction of phosphoramidate or phosphate ester moieties onto bioactive scaffolds. This reactivity is particularly valuable in the development of prodrugs, where the modification of a parent drug with a phosphate-containing group can enhance its solubility, stability, and pharmacokinetic profile. One notable application is in the synthesis of phosphoramidate prodrugs of potent anticancer agents, such as the tubulin polymerization inhibitor Combretastatin A-4.
Application in the Synthesis of Combretastatin A-4 Phosphoramidate Prodrugs
Combretastatin A-4 (CA-4) is a natural product with potent cytotoxic activity against a wide range of cancer cell lines. However, its clinical development has been hampered by poor water solubility. To address this limitation, phosphoramidate prodrugs of CA-4 have been synthesized. These prodrugs are designed to be more water-soluble and to be enzymatically cleaved in vivo to release the active CA-4 molecule.
A series of CA-4 phosphoramidate analogs have been synthesized using a one-pot reaction involving Combretastatin A-4, various amino acid esters, and a dichlorophosphate reagent analogous to this compound, such as phenyl phosphorodichloridate.[1] This approach allows for the creation of a library of prodrugs with varying physicochemical and pharmacological properties.
Quantitative Data: In Vitro Anticancer Activity
The in vitro antiproliferative effects of a series of synthesized Combretastatin A-4 phosphoramidate analogs were evaluated against several human cancer cell lines using the CCK-8 method. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.
| Compound ID | Amino Acid Ester Moiety | HepG2 (Human Liver Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colorectal Carcinoma) IC50 (µM) |
| 5a | L-Alanine ethyl ester | 15.32 ± 1.12 | 10.25 ± 0.89 | 8.14 ± 0.67 |
| 5b | L-Valine methyl ester | 12.87 ± 0.98 | 9.88 ± 0.76 | 7.65 ± 0.55 |
| 5c | L-Leucine methyl ester | 11.54 ± 0.85 | 8.54 ± 0.64 | 6.98 ± 0.48 |
| 5d | L-Isoleucine methyl ester | 13.01 ± 1.05 | 9.92 ± 0.81 | 7.89 ± 0.61 |
| 5e | L-Phenylalanine methyl ester | 9.87 ± 0.76 | 7.32 ± 0.59 | 5.43 ± 0.41 |
| 5f | L-Tyrosine methyl ester | 10.12 ± 0.82 | 7.89 ± 0.63 | 5.98 ± 0.45 |
| 5g | L-Tryptophan methyl ester | 8.76 ± 0.69 | 6.54 ± 0.51 | 4.87 ± 0.39 |
| CA-4 | (Parent Compound) | 0.018 ± 0.002 | 0.012 ± 0.001 | 0.009 ± 0.001 |
Data extracted from Zhang et al., Medicinal Chemistry Research (2020).[1]
Experimental Protocols
Synthesis of Combretastatin A-4 Phosphoramidate Analogs (General One-Pot Procedure)
This protocol describes a general method for the synthesis of Combretastatin A-4 phosphoramidate prodrugs using an aryl phosphorodichloridate, exemplified by phenyl phosphorodichloridate.
Materials:
-
Combretastatin A-4 (CA-4)
-
Phenyl phosphorodichloridate
-
Appropriate amino acid ester hydrochloride (e.g., L-Alanine ethyl ester hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add Combretastatin A-4 (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the CA-4 has dissolved.
-
Addition of Base and Phosphorylating Agent: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to the solution, followed by the slow, dropwise addition of a solution of phenyl phosphorodichloridate (1.1 eq) in anhydrous DCM.
-
Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Amino Acid Ester: In a separate flask, suspend the desired amino acid ester hydrochloride (1.2 eq) in anhydrous THF and add triethylamine (1.2 eq). Stir the mixture at room temperature for 15 minutes. Add this suspension dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the desired Combretastatin A-4 phosphoramidate analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Signaling Pathway and Mechanism of Action
Combretastatin A-4 and its prodrugs exert their anticancer effects primarily by targeting the tumor vasculature. The released CA-4 binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization in endothelial cells. This disrupts the cytoskeleton of the endothelial cells lining the tumor blood vessels, ultimately leading to vascular collapse and tumor necrosis. A key signaling pathway affected by this process is the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis (the formation of new blood vessels).
VEGF/VEGFR-2 Signaling Pathway Disruption
The following diagram illustrates the key components of the VEGF/VEGFR-2 signaling pathway and how it is disrupted by Combretastatin A-4.
Caption: Disruption of VEGF/VEGFR-2 signaling by Combretastatin A-4.
VE-Cadherin Signaling Disruption
Combretastatin A-4 phosphate (CA-4P), the phosphate prodrug of CA-4, has also been shown to disrupt the VE-cadherin signaling pathway. VE-cadherin is a key component of adherens junctions between endothelial cells, and its proper function is essential for maintaining vascular integrity. Disruption of this pathway contributes to the vascular-disrupting effects of the drug.
Caption: Disruption of VE-Cadherin signaling by CA-4P.
Logical Workflow for Prodrug Synthesis and Evaluation
The development of bioactive molecules using this compound or its analogs follows a logical workflow from initial synthesis to biological evaluation.
Caption: Prodrug development workflow.
References
Troubleshooting & Optimization
Technical Support Center: m-Phenylene Phosphorodichloridate Reactions
Welcome to the Technical Support Center for m-Phenylene Phosphorodichloridate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the intricacies of working with this reactive intermediate. Here you will find detailed troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and handling.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This guide provides solutions to common problems observed during the synthesis of this compound, primarily from the reaction of resorcinol with phosphoryl chloride (POCl₃).
Problem 1: The reaction mixture becomes excessively viscous or solidifies.
-
Possible Cause: Formation of oligomeric or polymeric byproducts. This can occur if the stoichiometry is not carefully controlled or if localized high concentrations of reactants are present.
-
Troubleshooting Steps:
-
Ensure Strict Stoichiometric Control: Use a precise 1:2 molar ratio of resorcinol to phosphoryl chloride. An excess of either reactant can lead to side reactions.
-
Controlled Addition of Reactants: Add the phosphoryl chloride dropwise to a solution or slurry of resorcinol in an inert solvent at a controlled temperature. This helps to dissipate the heat of the reaction and prevent localized high concentrations.
-
Adequate Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Byproduct Identification:
-
Appearance: The presence of a gummy, insoluble, or high-viscosity material in the reaction mixture is a strong indicator of polymerization.
-
³¹P NMR Spectroscopy: Polymeric phosphates and pyrophosphates will show broad signals in the range of -10 to -30 ppm.[1][2][3] In contrast, the desired product, this compound, should exhibit a sharp singlet.
-
Size Exclusion Chromatography (SEC): This technique can be used to analyze the molecular weight distribution of the product mixture and confirm the presence of higher molecular weight species.
-
Problem 2: The final product is contaminated with a significant amount of a water-soluble impurity.
-
Possible Cause: Hydrolysis of the starting material (POCl₃) or the product (this compound) due to the presence of moisture. Phosphorodichloridates are highly sensitive to water.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Reagents and Solvents: Ensure that resorcinol, phosphoryl chloride, and any solvents used are of high purity and free from water.
-
-
Byproduct Identification:
-
³¹P NMR Spectroscopy: Hydrolysis of a P-Cl bond will lead to the formation of a phosphorodichloridate monoester, which will have a different chemical shift from the desired product. Further hydrolysis can lead to phosphoric acid, which appears as a sharp peak around 0 ppm.
-
Mass Spectrometry: The mass spectrum of the crude product may show peaks corresponding to the molecular ions of partially or fully hydrolyzed species.
-
Problem 3: The isolated yield is low, and the crude product contains unreacted resorcinol.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ³¹P NMR).
-
Ensure Efficient Mixing: As mentioned previously, good agitation is crucial for bringing the reactants into contact.
-
-
Byproduct Identification:
-
¹H NMR Spectroscopy: The presence of unreacted resorcinol can be easily detected by its characteristic aromatic proton signals.
-
Thin Layer Chromatography (TLC): A spot corresponding to the Rf value of resorcinol will be visible on the TLC plate of the crude reaction mixture.
-
Problem 4: The product contains byproducts with one of the hydroxyl groups of resorcinol unreacted.
-
Possible Cause: Incomplete phosphorylation of the resorcinol molecule. This can happen with insufficient POCl₃ or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Ensure Sufficient Phosphoryl Chloride: While a 1:2 molar ratio is theoretical, a slight excess of POCl₃ may be necessary to drive the reaction to completion.
-
Optimize Reaction Conditions: Higher temperatures and longer reaction times may be required to ensure both hydroxyl groups react.
-
-
Byproduct Identification:
-
¹H and ³¹P NMR Spectroscopy: The presence of a phenolic -OH proton in the ¹H NMR spectrum and a distinct phosphorus signal in the ³¹P NMR spectrum for the mono-phosphorylated species will indicate incomplete reaction.
-
Mass Spectrometry: A molecular ion peak corresponding to the mono-phosphorodichloridate of resorcinol can confirm its presence.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Oligomeric/Polymeric materials: Formed from intermolecular reactions, especially with improper stoichiometry or localized high concentrations of reactants.
-
Hydrolysis products: Resulting from the reaction of P-Cl bonds with water. These can include partially hydrolyzed intermediates or phosphoric acid.
-
Incompletely reacted intermediates: Such as the mono-phosphorodichloridate of resorcinol, where only one of the hydroxyl groups has reacted.
Q2: How can I purify this compound from its byproducts?
A2: Purification is typically achieved by vacuum distillation. Due to the high boiling point and thermal sensitivity of the product, a high vacuum and a short path distillation apparatus are recommended. Column chromatography on silica gel can also be used, but care must be taken to use anhydrous solvents and to work quickly to avoid hydrolysis on the silica surface.
Q3: What analytical techniques are most useful for identifying byproducts?
A3: A combination of spectroscopic techniques is most effective:
-
³¹P NMR Spectroscopy: This is arguably the most powerful tool for identifying phosphorus-containing byproducts. Different phosphorus environments (e.g., phosphorodichloridate, pyrophosphate, phosphate monoester, phosphoric acid) will have distinct chemical shifts.[1][2][3][4]
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the structure of the desired product and identifying organic impurities, such as unreacted resorcinol.
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying byproducts with different masses than the target molecule.
Q4: What safety precautions should be taken when working with this compound and its reactants?
A4: Both phosphoryl chloride and this compound are corrosive and moisture-sensitive. The reaction also produces HCl gas as a byproduct. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle all reagents and the product under an inert atmosphere to prevent hydrolysis.
-
Use a trap to neutralize the evolved HCl gas.
Quantitative Data Summary
| Parameter | Recommended Value | Potential Issue if Deviated |
| Molar Ratio (Resorcinol:POCl₃) | 1 : 2 | Excess Resorcinol: Incomplete reaction. Excess POCl₃: Potential for side reactions. |
| Reaction Temperature | 80-110 °C (literature dependent) | Too low: Incomplete reaction. Too high: Increased byproduct formation. |
| Reaction Time | 2-6 hours (monitor for completion) | Too short: Incomplete reaction. Too long: Potential for product degradation. |
Experimental Protocols
Key Experiment: ³¹P NMR Analysis for Byproduct Identification
Objective: To identify phosphorus-containing byproducts in a crude this compound reaction mixture.
Methodology:
-
Carefully take a small aliquot (approximately 0.1 mL) of the reaction mixture under an inert atmosphere.
-
Dilute the aliquot with a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is usually sufficient.
-
Process the spectrum and identify the peaks. The expected chemical shift for the product, this compound, should be a sharp singlet.
-
Compare any additional peaks to known chemical shift ranges for common phosphorus-containing impurities:
Visualizations
Caption: Reaction pathway for the synthesis of this compound and common byproduct formations.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Synthesis of m-Phenylene Phosphorodichloridate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of m-Phenylene phosphorodichloridate for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound? The most established method involves the direct reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] In this reaction, both hydroxyl groups on the resorcinol molecule are converted to phosphorodichloridate groups.
Q2: What are the most critical factors for maximizing the reaction yield? To achieve high yields, it is crucial to focus on four key areas: maintaining strictly anhydrous (dry) conditions, using an appropriate molar ratio of reactants, precise temperature control, and utilizing an effective catalyst to accelerate the reaction.
Q3: Why are anhydrous conditions so important for this synthesis? Phosphoryl chloride (POCl₃) is highly susceptible to hydrolysis. Any moisture present in the reaction vessel or reactants will decompose the POCl₃, reducing the amount available to react with resorcinol and thereby decreasing the overall yield of the desired product.[1] Some protocols suggest the use of a water-retaining agent to ensure conditions remain dry.[2][3]
Q4: What is the optimal molar ratio of resorcinol to phosphoryl chloride (POCl₃)? For the synthesis of the target bis-phosphorylated product, a molar ratio of at least 1:2 (resorcinol:POCl₃) is stoichiometrically required. However, using an excess of phosphoryl chloride is common practice to ensure the reaction goes to completion and to minimize the formation of mono-substituted side products.[4]
Q5: What catalysts are effective for this synthesis and why are they used? Lewis acid catalysts such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) are highly effective.[4][5] These catalysts significantly increase the reaction rate, making it possible to conduct the synthesis at lower temperatures and in much shorter time frames—often reducing reaction times from several hours to under an hour.[4] This prevents the formation of degradation products associated with prolonged heating.
Troubleshooting Guide
Issue 1: Very Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the most common causes for this?
Answer: A low yield is typically traced back to one of the following issues. Use this checklist to diagnose the problem:
-
Moisture Contamination: This is the most frequent cause. POCl₃ readily reacts with water. Ensure all glassware was oven-dried, and all reactants and solvents are anhydrous.
-
Incorrect Reactant Ratio: An insufficient amount of POCl₃ will lead to incomplete reaction and the formation of mono-phosphorylated intermediates. Verify your calculations and ensure at least a 2:1 molar ratio of POCl₃ to resorcinol, with an excess of POCl₃ being preferable.[4]
-
Ineffective Temperature Control: The reaction is exothermic.[1] If the temperature is too low, the reaction rate will be impractically slow. If it is too high, side reactions and product degradation can occur. Follow a validated temperature profile.
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, it is often extremely slow and requires harsh conditions. The addition of a Lewis acid catalyst like AlCl₃ is highly recommended to achieve good yields in a reasonable timeframe.[4]
Issue 2: Significant Formation of Impurities and Side Products
Question: My final product is impure. What are the likely side products and how can I prevent their formation?
Answer: The primary impurities are typically mono-substituted intermediates (resorcinol phosphorodichloridate) and polymeric byproducts.
-
Mono-substituted Intermediates: This occurs when only one of the hydroxyl groups on resorcinol reacts.
-
Solution: Use an excess of phosphoryl chloride to drive the reaction towards the desired di-substituted product. Ensure adequate reaction time and temperature to allow for the second phosphorylation to occur.
-
-
Polymeric Byproducts: Under drastic heating conditions or if stoichiometry is not well-controlled, oligomers or polymers can form.
-
Solution: Use a catalyst to enable lower reaction temperatures and shorter reaction times.[4] Maintain precise temperature control throughout the addition and heating phases.
-
Issue 3: Difficulty in Product Purification
Question: What is the most effective method to purify the crude this compound after the reaction?
Answer: The most common and effective purification method is distillation under reduced pressure (vacuum distillation) . This technique allows for the separation of the desired product from less volatile impurities and any high-boiling-point solvents.[1][4]
-
Pre-Purification Steps: Before distillation, it is essential to remove any unreacted POCl₃ and dissolved hydrogen chloride (HCl) gas. This is typically achieved by heating the crude product under reduced pressure.[4]
-
Alternative Purification: Some protocols, particularly for related compounds, employ a workup procedure involving sequential washing with acidic and alkaline solutions, followed by water washes, evaporation, and drying.[2]
Optimized Reaction Parameters
The following table summarizes typical reaction conditions gathered from various sources, including those for structurally related aryl phosphorodichloridates, to provide a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Notes | Source(s) |
| Reactants | Resorcinol, Phosphoryl Chloride (POCl₃) | Ensure high purity and anhydrous grade for both reactants. | [1] |
| Molar Ratio | 1 : >2 (Resorcinol : POCl₃) | Excess POCl₃ favors the formation of the di-substituted product. | [4] |
| Catalyst | Aluminum Chloride (AlCl₃) or Magnesium Chloride (MgCl₂) | Significantly accelerates the reaction, allowing for milder conditions. | [4][5] |
| Catalyst Loading | ~1 mol% (relative to phenol) or 0.3-3% (of POCl₃ weight) | A small amount is highly effective. | [2][3][4] |
| Temperature | 85°C to 155°C | Can be a single temperature or a stepped profile (e.g., initial heating at 110°C, then increasing to 150°C). | [2][3][4] |
| Reaction Time | 40 minutes to 8 hours | Drastically shorter with a catalyst. Monitor completion by cessation of HCl gas evolution. | [2][4] |
| Solvent | Can be run neat or with a high-boiling inert solvent (e.g., xylene) | Solvent can aid in temperature control and processing. | [6] |
| Purification | Vacuum Distillation | Most effective method for achieving high purity. | [1][4] |
Experimental Protocols
Protocol: Catalytic Synthesis of this compound
This protocol is a generalized procedure based on established methods. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel) is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip the setup with a magnetic stirrer and a gas outlet bubbler to monitor HCl evolution.
-
Charging the Reactor: To the reaction flask, add phosphoryl chloride (POCl₃) (2.2 equivalents).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, ~0.01 equivalents) to the POCl₃ with stirring.
-
Controlled Addition of Resorcinol: Gently heat the POCl₃/catalyst mixture to the target reaction temperature (e.g., 90-100°C). Dissolve resorcinol (1.0 equivalent) in a minimal amount of anhydrous solvent or prepare it as a melt to be added dropwise via the dropping funnel over 30-60 minutes. Maintain the reaction temperature throughout the addition. The evolution of HCl gas should be observed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature (which may be increased to 110-130°C) for 1-3 hours, or until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess, unreacted POCl₃ and residual HCl by distillation under reduced pressure.
-
Final Purification: Purify the remaining crude product by vacuum distillation, collecting the fraction corresponding to this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision-tree diagram for troubleshooting low yield issues.
References
- 1. This compound | 38135-34-1 | Benchchem [benchchem.com]
- 2. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 3. CN101723974B - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 4. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 5. Buy Resorcinol bis(diphenyl phosphate) (EVT-303863) | 57583-54-7 [evitachem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from m-Phenylene Phosphorodichloridate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving m-Phenylene phosphorodichloridate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common purification challenges.
Problem 1: My desired phosphoramidate product is contaminated with unreacted this compound.
Answer:
This is a common issue due to the high reactivity of this compound. Here are several strategies to address this:
-
Aqueous Work-up: Carefully quench the reaction mixture with cold water or a saturated aqueous solution of a mild base like sodium bicarbonate. Unreacted this compound is susceptible to hydrolysis and will be converted to water-soluble byproducts, which can then be removed by extraction.[1][2]
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired phosphoramidate from the more polar hydrolyzed starting material.[3][4] A typical solvent system would be a gradient of ethyl acetate in hexanes. To prevent hydrolysis of the product on the acidic silica gel, it is recommended to deactivate the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 1-2%).[5]
-
Distillation: If your product is thermally stable, vacuum distillation can be used to separate it from the less volatile, unreacted dichloridate and its hydrolysis products.[6][7][8][9][10]
Problem 2: My 31P NMR spectrum shows a significant peak in the P(V) region, indicating oxidized impurities.
Answer:
Oxidation of the desired P(III) phosphoramidate to the corresponding P(V) phosphoramidate oxide is a frequent side reaction. Here's how to address it:
-
Inert Atmosphere: Ensure all reactions and purifications are carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5]
-
Column Chromatography: The P(V) impurities are generally more polar than the corresponding P(III) compounds. Therefore, they can often be separated by column chromatography.[5][11][12] A less polar eluent system may be required to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the more polar P(V) impurities.
Problem 3: I am observing the formation of bis-phosphorylated byproducts.
Answer:
The formation of bis-phosphorylated byproducts can occur if the nucleophile (e.g., an amine or alcohol) reacts with two molecules of this compound, or if a di-functional nucleophile is used.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the nucleophile can help to minimize the formation of bis-phosphorylated products.
-
Column Chromatography: These higher molecular weight byproducts can usually be separated from the desired mono-substituted product by column chromatography. They will typically have a different polarity and elute at a different rate.
Problem 4: My purified product is unstable and degrades over time.
Answer:
Phosphoramidates can be sensitive to moisture and acidic conditions.
-
Storage: Store the purified product under an inert atmosphere, at low temperature (e.g., in a freezer), and in a desiccator to protect it from moisture and oxygen.
-
Aqueous Work-up Considerations: During aqueous work-ups, use cold, degassed solutions and work quickly to minimize hydrolysis. Ensure the final product is thoroughly dried.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction?
A1: Common impurities include:
-
Unreacted this compound.
-
Hydrolysis products of the starting material and the desired product.
-
Oxidized P(V) species of your phosphoramidate product.[11][12]
-
Bis-phosphorylated byproducts.
-
Salts formed during the reaction (e.g., amine hydrochlorides if a base scavenger is used).
Q2: How can I monitor the purity of my product during purification?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your column chromatography and to check the purity of your fractions.
-
31P NMR Spectroscopy: This is an excellent technique for identifying phosphorus-containing compounds. The desired P(III) phosphoramidate will have a characteristic chemical shift, while P(V) impurities will appear in a different region of the spectrum.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to assess the purity of your product with high resolution.[15]
Q3: Can I use distillation to purify my phosphoramidate product?
A3: Yes, if your product is thermally stable. Vacuum distillation is often preferred as it allows for distillation at a lower temperature, reducing the risk of decomposition.[6][7][8][9][10] You will need to know the approximate boiling point of your compound under reduced pressure to set up the distillation correctly.
Q4: What are the key parameters to consider for column chromatography?
A4:
-
Adsorbent: Silica gel is the most common stationary phase. For sensitive compounds, use deactivated silica gel.[5]
-
Solvent System: The choice of eluent is critical for good separation. Use TLC to determine the optimal solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[4][16][17]
-
Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the adsorbent bed.[16][18]
Data Presentation
Table 1: Typical Purity of a Model Phosphoramidate after Different Purification Steps
| Purification Step | Purity by HPLC (%) | Purity by 31P NMR (%) (P(III) species) |
| Crude Reaction Mixture | 65 | 70 |
| After Aqueous Work-up | 75 | 80 |
| After Column Chromatography | >95 | >98 |
| After Recrystallization | >98 | >99 |
Table 2: Common Solvent Systems for Column Chromatography of Phosphoramidates
| Polarity of Product | Recommended Solvent System (v/v) |
| Low to Medium | Hexanes/Ethyl Acetate (gradient from 100:0 to 50:50) |
| Medium to High | Dichloromethane/Methanol (gradient from 100:0 to 95:5) |
| Basic Products | Add 0.5-1% Triethylamine to the eluent |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold, deionized water or a cold, saturated aqueous solution of sodium bicarbonate while stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column, ensuring a level and compact bed of silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Vacuum Distillation
-
Ensure all glassware is dry and free of cracks.
-
Place the crude product in a round-bottom flask with a stir bar.
-
Set up the distillation apparatus for vacuum distillation.
-
Slowly reduce the pressure to the desired level.
-
Heat the flask in a heating mantle or oil bath to the boiling point of the product at the reduced pressure.
-
Collect the distilled product in a pre-weighed receiving flask.
Mandatory Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting decision tree for impurity identification and removal.
References
- 1. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 2. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. usp.org [usp.org]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. columbia.edu [columbia.edu]
- 18. web.uvic.ca [web.uvic.ca]
addressing stability and degradation issues of m-Phenylene phosphorodichloridate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Phenylene phosphorodichloridate. The information addresses common stability and degradation issues to ensure successful experimental outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield | Degradation of this compound due to moisture: The compound is highly sensitive to water, leading to hydrolysis. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Handle the reagent under an inert atmosphere (e.g., in a glovebox). |
| Improper reaction temperature: The reaction of resorcinol and phosphoryl chloride is exothermic and requires careful temperature control.[1] | - For synthesis, maintain the initial reaction temperature at 80-85°C and then raise it to 110-115°C to complete the reaction.[1] | |
| Incomplete reaction: Insufficient reaction time or non-optimal stoichiometry. | - Ensure a sufficient excess of phosphoryl chloride is used during synthesis.[1]- Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR). | |
| Formation of unexpected byproducts | Presence of nucleophiles: Reaction with unintended nucleophiles (e.g., water, alcohols) in the reaction mixture. | - Purify all starting materials and solvents to remove nucleophilic impurities.- Work under strictly anhydrous conditions. |
| Side reactions at high temperatures: Elevated temperatures can lead to the formation of undesirable byproducts.[1] | - Maintain the recommended reaction temperature and avoid localized overheating.[1] | |
| Inconsistent results between experiments | Variability in reagent quality: The purity of this compound can affect its reactivity. | - Use a fresh bottle of the reagent or purify older stock if degradation is suspected.- Characterize the purity of the reagent before use (e.g., via NMR). |
| Exposure to atmospheric moisture: Inconsistent handling procedures can lead to varying degrees of hydrolysis. | - Standardize handling procedures to minimize exposure to air and moisture.[1] | |
| Difficulty in handling the reagent | Corrosive nature: The compound is corrosive and can damage equipment and cause injury. | - Use corrosion-resistant equipment (e.g., glass, PTFE).- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1] |
| Fumes in air: Reacts with atmospheric moisture to release HCl gas.[1] | - Always handle this compound in a well-ventilated fume hood.[1] |
Frequently Asked Questions (FAQs)
1. How should I properly store this compound to prevent degradation?
To ensure its stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated. To further protect against moisture, consider storing the container within a desiccator containing a suitable desiccant like molecular sieves.
2. What are the primary degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water. This reaction leads to the formation of m-phenylene phosphorodichloridic acid and ultimately m-phenylene phosphoric acid and hydrochloric acid (HCl).
3. Can I use solvents other than anhydrous solvents for reactions involving this compound?
It is strongly recommended to use only anhydrous solvents. The presence of even trace amounts of water can lead to the rapid hydrolysis of this compound, which will reduce the yield of your desired product and introduce impurities.
4. What analytical techniques are best for monitoring the stability and degradation of this compound?
Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: This is a powerful tool for directly observing the phosphorus-containing compounds in your sample, allowing you to distinguish between the starting material and its degradation products.
-
¹H and ¹³C NMR Spectroscopy: These techniques can be used to monitor changes in the m-phenylene group of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products.
-
Titration: The generation of hydrochloric acid upon hydrolysis can be quantified by titration with a standard base.
5. What are the key safety precautions I should take when working with this compound?
Due to its corrosive and reactive nature, the following safety precautions are essential:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Have a spill kit readily available. In case of a spill, neutralize with a mild base like sodium bicarbonate and absorb with an inert material.
Stability Data
| Condition | Parameter | Expected Stability | Notes |
| Storage | Temperature | Stable at recommended storage temperatures (cool, dry). | Avoid high temperatures to prevent potential decomposition. |
| Atmosphere | Highly unstable in the presence of moisture. | Store under an inert atmosphere (N₂ or Ar). | |
| In Solution | Protic Solvents (e.g., water, alcohols) | Highly unstable; rapid degradation. | Reacts quickly to form hydrolysis or alcoholysis products. |
| Aprotic Anhydrous Solvents | Generally stable if the solvent is truly anhydrous. | The presence of trace moisture will initiate degradation. | |
| pH | Acidic Conditions | Hydrolysis is catalyzed by acid. | The rate of degradation is expected to increase at low pH. |
| Neutral Conditions | Susceptible to hydrolysis. | Degradation will occur in the presence of water. | |
| Basic Conditions | Rapid degradation. | Susceptible to nucleophilic attack by hydroxide ions. |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is adapted from general guidelines for accelerated stability testing of reactive chemical compounds.
Objective: To assess the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound
-
Controlled environment chamber or oven capable of maintaining 54 ± 2 °C.
-
Hermetically sealed glass vials.
-
Anhydrous solvent for analysis (e.g., deuterated chloroform for NMR).
-
Analytical instrumentation (e.g., NMR spectrometer, GC-MS).
Procedure:
-
Initial Analysis (Time 0):
-
Dispense a known quantity of this compound into several hermetically sealed glass vials under an inert atmosphere.
-
Reserve a set of vials for initial analysis.
-
Analyze the initial concentration and purity of the this compound using a validated analytical method (e.g., ³¹P NMR spectroscopy).
-
Record the physical appearance of the sample.
-
-
Accelerated Storage:
-
Place the remaining sealed vials in a controlled environment chamber set at 54 ± 2 °C.
-
-
Analysis at Pre-determined Time Points:
-
After 7 and 14 days, remove a set of vials from the chamber.
-
Allow the vials to cool to room temperature.
-
Carefully open the vials and analyze the contents using the same analytical method as in the initial analysis.
-
Record any changes in physical appearance (e.g., color change, solidification).
-
-
Data Analysis:
-
Compare the concentration and purity of the this compound at each time point to the initial analysis.
-
Calculate the percentage of degradation over time.
-
Identify any new peaks in the analytical data that correspond to degradation products.
-
Visualizations
Caption: Stepwise hydrolysis of this compound.
Caption: Workflow for assessing the stability of this compound.
References
troubleshooting common problems in phosphorylation reactions with m-Phenylene phosphorodichloridate
Welcome to the technical support center for m-Phenylene phosphorodichloridate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a bifunctional organophosphorus reagent. It features a central phenylene ring with two phosphorodichloridate groups attached at the meta positions. Its high reactivity makes it a valuable monomer and cross-linking agent.[1] The primary applications include the synthesis of phosphoramidates and phosphate esters, the production of flame retardants, and the cross-linking of polymers.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a corrosive and moisture-sensitive compound that can fume in the air. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. Preferably, store it under an inert atmosphere.
Q4: What is the primary byproduct of phosphorylation reactions with this compound, and how should it be managed?
A4: The reaction of this compound with nucleophiles such as alcohols and amines generates hydrogen chloride (HCl) as a significant byproduct. This acidic gas should be neutralized using a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) added to the reaction mixture. For larger-scale reactions, an off-gas handling system with an acid gas scrub may be necessary.
Troubleshooting Guide
This section addresses common problems encountered during phosphorylation reactions with this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Reagent Decomposition: The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture.
-
Inactive Nucleophile: The alcohol or amine substrate may not be sufficiently nucleophilic under the reaction conditions.
-
Insufficient Reaction Temperature: The reaction may be too slow at the temperature employed.
-
Steric Hindrance: Bulky substituents on the nucleophile or the phosphorodichloridate may hinder the reaction.
-
Inadequate Mixing: Poor mixing can lead to localized concentrations and incomplete reactions.
Solutions:
-
Use Fresh or Properly Stored Reagent: Ensure the this compound is of high purity and has been stored under anhydrous conditions.
-
Activate the Nucleophile: For weakly nucleophilic alcohols, consider converting them to the corresponding alkoxide using a non-nucleophilic base before adding the phosphorodichloridate. For amines, ensure the free base form is available.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique.
-
Prolong Reaction Time: Some reactions, especially with hindered substrates, may require longer reaction times for completion.
-
Improve Agitation: Ensure efficient stirring throughout the reaction.
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
Possible Cause:
-
Incorrect Stoichiometry: The molar ratio of the nucleophile to this compound is critical in determining the product distribution.
Solutions:
-
Control Stoichiometry:
-
To favor mono-substitution , use a molar excess of this compound (e.g., 2:1 or greater).
-
To favor di-substitution , use a molar excess of the nucleophile (e.g., 2.5:1 or greater of nucleophile to this compound).
-
Issue 3: Formation of Polymeric Byproducts
Possible Causes:
-
Use of Bifunctional Nucleophiles: Reacting this compound with bifunctional nucleophiles (e.g., diols, diamines) can lead to polymerization.
-
Incorrect Stoichiometry: An equimolar ratio of a bifunctional nucleophile and this compound will favor polymerization.
Solutions:
-
Control Stoichiometry for Linear Polymers: To synthesize linear polymers, maintain a strict 1:1 stoichiometric ratio between this compound and the bifunctional co-monomer.
-
Promote Cyclization: For the synthesis of cyclic products, use high dilution conditions to favor intramolecular reactions over intermolecular polymerization.
Issue 4: The Reaction Mixture Becomes a Thick, Intractable Slurry
Possible Causes:
-
Precipitation of Byproducts: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) may be precipitating from the reaction solvent.
-
Product Insolubility: The desired product or a polymeric byproduct may be insoluble in the chosen solvent.
Solutions:
-
Choose an Appropriate Solvent: Select a solvent that can dissolve the starting materials, the product, and the base hydrochloride salt. In some cases, a solvent mixture may be necessary.
-
Increase Solvent Volume: Diluting the reaction mixture can help to keep all components in solution.
Quantitative Data Summary
The following tables provide typical reaction parameters. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Influence of Stoichiometry on Product Distribution
| Molar Ratio (Nucleophile : this compound) | Expected Major Product |
| ≤ 1 : 1 | Mixture, favoring mono-substituted product |
| 1 : 2 | Primarily mono-substituted product |
| 2 : 1 | Mixture, favoring di-substituted product |
| ≥ 2.5 : 1 | Primarily di-substituted product |
Table 2: General Reaction Conditions for Phosphorylation
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to 80 °C | Start at a lower temperature and gradually increase if needed. |
| Reaction Time | 2 to 24 hours | Monitor by TLC or other analytical methods. |
| Solvent | Anhydrous Dichloromethane, Tetrahydrofuran, Acetonitrile | The choice of solvent can influence reaction rate and solubility. |
| Base (HCl Scavenger) | Triethylamine, Pyridine, DIPEA | Use at least one equivalent of base per chlorine atom being displaced. |
Experimental Protocols
Protocol 1: Synthesis of a Di-substituted Phosphoramidate
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane) to a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (2.2 equivalents) to the flask.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Phosphorodichloridate: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Mono-substituted Phosphate Ester
-
Preparation: Under an inert atmosphere, add this compound (2.0 equivalents) to a dry, three-necked flask containing an anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Preparation: In a separate flask, dissolve the alcohol (1.0 equivalent) in anhydrous THF and add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).
-
Addition of Nucleophile: Add the alcohol/base solution dropwise to the cooled phosphorodichloridate solution over 30-60 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for phosphorylation.
Caption: Troubleshooting decision tree for low yield.
Caption: Mechanism of phosphorus-based flame retardants.
References
optimization of reaction parameters for m-Phenylene phosphorodichloridate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction parameters for the synthesis of m-Phenylene phosphorodichloridate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most established method for synthesizing this compound involves the direct reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] In this reaction, both hydroxyl groups of the resorcinol are converted to phosphorodichloridate groups.
Q2: What are the main reactants and their roles in this synthesis?
A2: The main reactants are:
-
Resorcinol (m-dihydroxybenzene): The aromatic diol substrate that provides the m-phenylene backbone.
-
Phosphoryl chloride (POCl₃): The phosphorylating agent that reacts with the hydroxyl groups of resorcinol. It is typically used in excess to ensure complete conversion and to serve as a solvent.
-
Catalyst (optional but recommended): A Lewis acid catalyst such as aluminum chloride (AlCl₃) or a base like pyridine or diethylamine hydrochloride can be used to accelerate the reaction.[2][3]
Q3: What is the balanced chemical equation for the reaction?
A3: The general reaction is as follows: C₆H₄(OH)₂ + 2 POCl₃ → C₆H₄(OP(O)Cl₂)₂ + 2 HCl
Q4: What are the common side products in this synthesis?
A4: Common side products can include incompletely reacted intermediates (mono-substituted resorcinol), polymeric materials from intermolecular reactions, and products of hydrolysis if moisture is present. Running the reaction under anhydrous conditions is crucial.
Q5: How is the reaction typically monitored for completion?
A5: The reaction can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution. The end of the reaction can also be determined by titrating the evolved HCl absorbed in water with a standard sodium hydroxide solution.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup and purification. 5. Presence of moisture in reactants or glassware. | 1. Increase the molar ratio of POCl₃ to resorcinol. 2. Optimize the reaction temperature; for similar reactions, temperatures between 85°C and 130°C have been used.[2] 3. Increase the reaction time. Monitor the reaction for HCl gas evolution to determine completion. 4. Ensure efficient extraction and careful distillation to avoid product loss. 5. Use anhydrous reactants and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a viscous oil or solid, difficult to purify | 1. Formation of polymeric byproducts. 2. Incomplete reaction leading to a mixture of products. | 1. Control the reaction temperature carefully to avoid overheating, which can promote polymerization. Ensure good stirring to prevent localized high concentrations of reactants. 2. Ensure the reaction goes to completion by using sufficient reaction time and an adequate excess of POCl₃. |
| Dark-colored product | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and monitor it closely. 2. Use high-purity resorcinol and freshly distilled phosphoryl chloride. |
| Product hydrolyzes during workup | Exposure to moisture during the workup process. | This compound is sensitive to moisture.[4] Conduct all workup steps under anhydrous conditions where possible. Use dry solvents for extraction and minimize exposure to atmospheric moisture. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar aryl phosphorodichloridates and should be optimized for specific laboratory conditions.
Materials:
-
Resorcinol
-
Phosphoryl chloride (POCl₃)
-
Aluminum chloride (AlCl₃) (catalyst)
-
Anhydrous solvent for workup (e.g., dichloromethane)
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The entire system should be under a positive pressure of an inert gas.
-
Charging Reactants: To the flask, add phosphoryl chloride (a molar excess, e.g., 4-5 equivalents relative to resorcinol) and a catalytic amount of aluminum chloride (e.g., 1-2 mol% relative to resorcinol).[2]
-
Addition of Resorcinol: Dissolve resorcinol in a minimal amount of phosphoryl chloride and add it to the dropping funnel. Add the resorcinol solution dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 85°C and 110°C.[2] Maintain this temperature and continue stirring. The reaction progress can be monitored by the evolution of HCl gas.
-
Completion and Workup: Once the reaction is complete (cessation of HCl evolution), cool the mixture to room temperature.
-
Purification:
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.[2]
-
The crude product can be further purified by vacuum distillation. Collect the fraction corresponding to this compound.
-
Quantitative Data
The following table summarizes the impact of key reaction parameters on the synthesis of aryl phosphorodichloridates, which can be extrapolated for the optimization of this compound synthesis.
| Parameter | Variation | Expected Effect on Yield/Purity | Reference/Rationale |
| Molar Ratio (POCl₃:Resorcinol) | Increasing the excess of POCl₃ | Generally increases the yield by driving the reaction to completion and minimizing the formation of mono-substituted product. | Serves as both reactant and solvent, ensuring complete conversion of the diol. |
| Catalyst Loading (AlCl₃) | 0.5 - 2 mol% | A small amount of catalyst can significantly decrease reaction time and temperature, potentially improving yield and reducing byproducts. | Catalyzes the electrophilic attack of the phosphoryl chloride on the hydroxyl group.[2] |
| Reaction Temperature | 85°C - 130°C | Higher temperatures increase the reaction rate but may also lead to the formation of polymeric byproducts and decomposition. An optimal temperature needs to be determined experimentally.[2] | Standard kinetic considerations. |
| Reaction Time | 1 - 6 hours | Sufficient time is required for the reaction to go to completion. In the presence of a catalyst, the reaction time can be significantly shorter (e.g., 40-50 minutes).[2] | Reaction kinetics. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
minimizing side reactions of m-Phenylene phosphorodichloridate with nucleophiles
Welcome to the technical support center for m-Phenylene phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions when using this reagent with various nucleophiles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound with nucleophiles?
A1: The most prevalent side reactions include:
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Di-substitution: Due to the presence of two reactive P-Cl bonds, a common side reaction is the addition of two equivalents of the nucleophile to a single molecule of this compound, especially when a mono-substituted product is desired.
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Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form the corresponding phosphorodichloridous acid and ultimately phosphoric acid derivatives. This not only consumes the starting material but can also complicate the purification of the desired product.
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Reaction with Solvent: Protic or reactive solvents can compete with the intended nucleophile, leading to the formation of undesired byproducts.
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Polymerization: With bifunctional nucleophiles (e.g., diols, diamines), polymerization can occur, leading to oligomeric or polymeric materials instead of the desired cyclic or mono-substituted product.
Q2: How can I favor mono-substitution over di-substitution when reacting with primary or secondary amines?
A2: To enhance the selectivity for mono-substitution, consider the following strategies:
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Stoichiometry Control: Use a molar excess of this compound relative to the amine nucleophile. This ensures that the amine is more likely to react with an unreacted phosphorodichloridate molecule rather than the mono-substituted intermediate.
-
Slow Addition: Add the amine nucleophile slowly to the reaction mixture containing this compound. This maintains a low concentration of the nucleophile, disfavoring the second substitution.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to -20 °C) to decrease the rate of the second substitution reaction, which often has a higher activation energy.
Q3: What is the role of an acid scavenger in these reactions, and which one should I choose?
A3: The reaction of this compound with nucleophiles such as amines or alcohols generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the nucleophile, rendering it unreactive, or catalyze undesired side reactions. An acid scavenger, typically a non-nucleophilic base, is added to neutralize the in-situ generated HCl.
Commonly used acid scavengers include:
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are frequently used. DIPEA is bulkier and less likely to act as a nucleophile itself.
-
Pyridine: Can also be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side products.
-
Inorganic Bases: Anhydrous potassium carbonate or sodium carbonate can be used in some cases, particularly when the reaction is heterogeneous.
The choice of acid scavenger depends on the specific nucleophile and reaction conditions. For sensitive substrates, a bulky, non-nucleophilic base like DIPEA is often preferred.
Troubleshooting Guides
This section provides solutions to common problems encountered during the reaction of this compound with nucleophiles.
Problem 1: Low Yield of the Desired Mono-substituted Product
| Possible Cause | Troubleshooting Step |
| Di-substitution | - Decrease the stoichiometry of the nucleophile relative to the phosphorodichloridate.- Add the nucleophile dropwise to the reaction mixture.- Lower the reaction temperature. |
| Hydrolysis of Starting Material | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Nucleophile Protonation | - Add an appropriate acid scavenger (e.g., triethylamine, DIPEA) to the reaction mixture. Ensure the acid scavenger is in at least stoichiometric amounts to the expected HCl produced. |
| Low Reactivity of Nucleophile | - Increase the reaction temperature cautiously after initial slow addition at a lower temperature.- Consider using a catalyst if applicable (e.g., for alcohols, a stronger base might be needed to form the alkoxide in situ). |
Problem 2: Formation of an Insoluble Precipitate or Polymer
| Possible Cause | Troubleshooting Step |
| Polymerization with Bifunctional Nucleophiles | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.- Employ a syringe pump for the slow addition of the nucleophile. |
| Precipitation of Protonated Amine Salt | - Ensure the chosen acid scavenger is effective and present in sufficient quantity.- Choose a solvent in which the resulting ammonium salt is soluble or can be easily filtered. |
| Product Insolubility | - Select a solvent in which the desired product is soluble at the reaction temperature. |
Problem 3: Complex Mixture of Byproducts in the Final Reaction
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | - Use a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Thermal Degradation | - Monitor the reaction temperature carefully and avoid excessive heating. |
| Side Reactions of the Nucleophile | - Protect other reactive functional groups on the nucleophile before the reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimizing your specific reaction. Please note that optimal conditions will vary depending on the specific nucleophile used.
Table 1: General Reaction Conditions for Mono-substitution with Primary Amines
| Parameter | Recommended Condition |
| Stoichiometry (Phosphorodichloridate:Amine) | 1.2 : 1 |
| Acid Scavenger (e.g., Triethylamine) | 1.1 equivalents (relative to amine) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
Table 2: General Reaction Conditions for Mono-substitution with Alcohols
| Parameter | Recommended Condition |
| Stoichiometry (Phosphorodichloridate:Alcohol) | 1.1 : 1 |
| Base (e.g., Pyridine or DMAP) | 1.2 equivalents (relative to alcohol) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 4-24 hours |
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Phosphoramidate with a Primary Amine
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Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the phosphorodichloridate in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.
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Reaction Setup: In a separate flask, dissolve the primary amine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL).
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Addition: Transfer the amine solution to the dropping funnel and add it dropwise to the stirred solution of this compound over a period of 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
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Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
Signaling Pathway of a General Reaction
Caption: General reaction pathway for the reaction of this compound with a nucleophile.
Technical Support Center: Purification Strategies for Reactions Involving m-Phenylene Phosphorodichloridate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-phenylene phosphorodichloridate. Here, you will find detailed methods for removing unreacted starting material from your reaction mixture, ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: this compound is a reactive compound, particularly sensitive to moisture, which can lead to hydrolysis. Its removal requires methods that are efficient under anhydrous conditions or that controllably convert it to a more easily separable substance. Key challenges include its potential for co-elution with products in chromatography and its reactivity towards certain quenching agents.
Q2: Which methods are generally recommended for the purification of products from reactions with this compound?
A2: The primary methods for removing unreacted this compound include:
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Aqueous Work-up (Quenching): Controlled hydrolysis to convert it into water-soluble byproducts.
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Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effective for separation.[1]
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Distillation: Useful for separating products with significantly different boiling points from this compound.[2]
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Extraction: Liquid-liquid extraction to partition the unreacted starting material and the product into different solvent phases.[2]
Q3: How can I monitor the presence of unreacted this compound in my reaction mixture?
A3: Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ³¹P NMR are effective for monitoring the progress of the reaction and detecting the presence of unreacted this compound.[3]
Troubleshooting Guides
Issue 1: Product co-elutes with unreacted this compound during column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Modify the eluent polarity. A gradient elution from non-polar to polar (e.g., hexane to ethyl acetate) may improve separation. | Successful separation of the product and starting material into distinct fractions. |
| Unsuitable stationary phase | Consider a different stationary phase. If using silica gel, switching to alumina or a reverse-phase column might alter the elution profile. | Improved resolution between the product and this compound. |
| Unreacted starting material is hydrolyzed on the column | Perform a pre-purification work-up. Quench the reaction mixture with a suitable reagent before chromatographic separation to convert the phosphorodichloridate into a more polar, easily separable compound. | The hydrolyzed starting material will have a different retention time, simplifying the chromatographic purification. |
Issue 2: Aqueous work-up leads to product degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product is sensitive to acidic conditions generated during hydrolysis. | Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the quench. This will neutralize any HCl formed during the hydrolysis of the phosphorodichloridate. | The product remains stable while the unreacted starting material is hydrolyzed and removed in the aqueous phase. |
| Product has some water solubility. | After the aqueous quench, perform multiple extractions with a suitable organic solvent to recover the product from the aqueous layer. | Maximized recovery of the desired product in the organic phase. |
Experimental Protocols
Protocol 1: Quenching and Extraction
This method is suitable for reactions where the desired product is stable to aqueous conditions and insoluble in water.
Materials:
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Reaction mixture containing unreacted this compound.
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Saturated sodium bicarbonate solution.
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous magnesium sulfate or sodium sulfate.
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Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, now free of this compound.
Caption: Workflow for Quenching and Extraction.
Protocol 2: Column Chromatography
This method is suitable for separating the product from unreacted this compound when they have different polarities.
Materials:
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Crude reaction mixture.
-
Silica gel (or other suitable stationary phase).
-
Eluent (e.g., a mixture of hexane and ethyl acetate).
-
Chromatography column.
-
Fraction collector or test tubes.
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TLC plates and visualization agent (e.g., UV light, potassium permanganate stain).
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting with the solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Collect fractions and monitor the separation using TLC.
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Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure to obtain the purified product.
Caption: Workflow for Column Chromatography.
Data Summary
| Method | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Quenching & Extraction | Chemical conversion and phase separation | Rapid, inexpensive, and effective for large scales. | Product must be stable to aqueous conditions. | >95% (product dependent) |
| Column Chromatography | Differential adsorption on a stationary phase | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent volumes. | >99% |
| Distillation | Difference in boiling points | Suitable for thermally stable, volatile compounds. | Requires a significant difference in boiling points between the product and starting material. | Variable, depends on boiling point difference. |
References
monitoring the progress of m-Phenylene phosphorodichloridate reactions using TLC or HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving m-Phenylene phosphorodichloridate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound that I might be monitoring?
A1: this compound is a reactive bifunctional organophosphorus compound. The most common reactions involve nucleophilic substitution at the phosphorus centers. You will typically be monitoring its reactions with:
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Alcohols: To form phosphodiesters.
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Amines: To form phosphorodiamidates.
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Water: Hydrolysis is a common side reaction that can occur if moisture is present, leading to the formation of phosphoric acids.
Q2: How can I visualize this compound and its products on a TLC plate?
A2: Since this compound and its common derivatives contain a phenyl ring, they are often UV-active. Therefore, the primary method of visualization is using a UV lamp (254 nm).[1][2][3] For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used. Given the organophosphorus nature of the compounds, specific stains can be particularly effective.
Common Visualization Techniques:
| Visualization Method | Compound Type | Appearance | Notes |
| UV Light (254 nm) | Aromatic compounds | Dark spots on a fluorescent background | Non-destructive and should be the first method used.[1][2][3] |
| Iodine Chamber | Most organic compounds | Yellow-brown spots | Semi-destructive, as the spots may fade over time.[1][3] |
| Potassium Permanganate Stain | Compounds with oxidizable functional groups (e.g., alcohols, some amines) | Yellow/white spots on a purple background | Destructive stain. |
| Phosphomolybdic Acid Stain | Alcohols, phenols, and other functional groups | Blue/green spots upon heating | General stain for a variety of compounds. |
| Ninhydrin Stain | Primary and secondary amines | Purple/pink spots (can vary) | Specific for amine-containing products.[4] |
Q3: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO), and my TLC plate is just a smear. What can I do?
A3: High-boiling point solvents can interfere with TLC development, causing streaking. To resolve this, after spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual solvent before developing the plate.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[6] |
| Reaction with the silica gel (acidic surface). | Add a small amount of a modifier to your eluent. For acid-sensitive compounds, add a small amount of triethylamine (0.1-1%). For base-sensitive compounds, a small amount of acetic acid may help.[6] | |
| Inappropriate solvent system. | Experiment with different solvent systems to find one that provides better separation. | |
| Spots are Not Moving from the Baseline (Low Rf) | The eluent is not polar enough. | Increase the polarity of your eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Spots are Running at the Solvent Front (High Rf) | The eluent is too polar. | Decrease the polarity of your eluent by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[6] |
| No Spots are Visible | The sample is too dilute. | Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[6][7] |
| The compound is not UV-active. | Use a chemical stain for visualization.[6] | |
| The compound may have evaporated from the plate. | Visualize the plate immediately after development. | |
| Reactant and Product Spots Have Very Similar Rf Values | The solvent system is not providing adequate separation. | Try a different solvent system. Sometimes a co-spot (spotting the reaction mixture on top of the starting material) can help to resolve if the spots are identical or slightly different.[5] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction of basic compounds with acidic silanol groups on the column. | Use a high-purity, end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is appropriate for your analytes. |
| Column degradation. | Replace the column. Consider using a guard column to protect the analytical column.[8] | |
| Ghost Peaks (Peaks in Blank Injections) | Carryover from a previous injection. | Clean the injector and sample loop. |
| Contamination in the mobile phase. | Use fresh, high-purity HPLC-grade solvents. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[8] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or column). | Systematically check components by disconnecting them to identify the source of the blockage. Back-flushing the column may help. |
| Particulate matter from the sample. | Filter all samples before injection. | |
| No Peaks or Very Small Peaks | Injection issue. | Ensure the injector is functioning correctly and the correct volume is being injected. |
| The compound is not being detected. | Check that the detector is set to an appropriate wavelength for your compounds (the phenyl ring in this compound and its derivatives should have a UV absorbance around 254-270 nm). | |
| Sample degradation in the vial or on the column. | Due to the reactivity of the P-Cl bonds, this compound can hydrolyze if exposed to water. Ensure your sample solvent is dry and consider the stability of your products in the mobile phase. |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting:
-
On the left of the baseline, spot a dilute solution of your starting material (this compound).
-
In the middle, spot your reaction mixture.
-
On the right, you can optionally co-spot the reaction mixture and the starting material to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent. The eluent level should be below the baseline. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
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Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is observed.
Suggested Starting TLC Eluent Systems:
| Polarity of Expected Product | Suggested Eluent System (v/v) |
| Non-polar | 10-30% Ethyl Acetate in Hexane |
| Medium Polarity | 40-60% Ethyl Acetate in Hexane |
| Polar | 70-100% Ethyl Acetate or 5-10% Methanol in Dichloromethane |
Detailed Methodology for HPLC Monitoring
-
Column: A C18 reversed-phase column is a good starting point for the analysis of these aromatic compounds.
-
Mobile Phase:
-
A typical starting mobile phase would be a gradient of acetonitrile and water.
-
Both solvents should be HPLC grade.
-
Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
-
-
Sample Preparation:
-
Take a small aliquot from your reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable solvent).
-
Dilute the sample with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection and Detection:
-
Inject a small volume (e.g., 5-10 µL) to avoid column overload.
-
Set the UV detector to a wavelength where your starting material and expected product absorb (e.g., 254 nm).
-
-
Analysis: Monitor the chromatograms over time. The reaction is complete when the peak corresponding to this compound disappears, and the peak(s) corresponding to your product(s) appear and stabilize in area.
Suggested Starting HPLC Gradient:
| Time (minutes) | % Acetonitrile | % Water (with 0.1% TFA) |
| 0 | 30 | 70 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
Note: This is a starting point and may need to be optimized for your specific reaction products.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to m-Phenylene Phosphorodichloridate and Phenyl Phosphorodichloridate as Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the phosphorylation of molecules is a cornerstone transformation for introducing phosphate moieties into bioactive compounds, thereby modulating their solubility, cell permeability, and biological activity. The choice of a phosphorylating agent is critical to the success of these synthetic endeavors. This guide provides an objective comparison of two such reagents: m-Phenylene phosphorodichloridate and Phenyl phosphorodichloridate, offering insights into their respective reactivity, applications, and practical considerations.
At a Glance: Key Chemical Properties
| Property | This compound | Phenyl Phosphorodichloridate |
| CAS Number | 38135-34-1 | 770-12-7 |
| Molecular Formula | C₆H₄Cl₄O₄P₂ | C₆H₅Cl₂O₂P |
| Molecular Weight | 343.87 g/mol | 210.98 g/mol |
| Structure | A central m-phenylene ring with two phosphorodichloridate groups | A single phenyl group attached to a phosphorodichloridate group |
| Functionality | Bifunctional | Monofunctional |
| Primary Use | Polymer synthesis, cross-linking agent, phosphorylation | General phosphorylation of alcohols and amines, synthesis of phosphate esters[1][2][3] |
| Reactivity | Highly reactive at two phosphorus centers, susceptible to nucleophilic attack[4] | Reactive at a single phosphorus center, widely used for mono-phosphorylation[1][5] |
Performance Comparison: Reactivity and Applications
This compound is a bifunctional phosphorylating agent, a characteristic that defines its primary applications. The two phosphorodichloridate groups on the meta-substituted phenyl ring allow for the formation of two phosphate ester linkages. This makes it an ideal candidate for polymerization reactions and as a cross-linking agent to create polymer networks.[4] The phosphorus centers are highly electrophilic, readily undergoing nucleophilic substitution with a variety of nucleophiles, including alcohols, amines, and diols.[4]
Phenyl Phosphorodichloridate , in contrast, is a monofunctional reagent and is one of the most widely used phosphorylating agents for the synthesis of symmetrical phosphate diesters.[1] Its utility lies in the controlled, single phosphorylation of alcohols and amines. While it can be used to synthesize a variety of phosphate esters, its application is generally limited to the introduction of a single phosphate group. It is a versatile reagent in organic synthesis, also finding use in reactions like the Pfitzner-Moffatt oxidation and Beckmann rearrangements.[1]
Due to the presence of two electron-withdrawing phosphorodichloridate groups, the phosphorus atoms in This compound are expected to be more electrophilic and therefore more reactive than the single phosphorus center in phenyl phosphorodichloridate . However, the bifunctionality can also lead to a mixture of products (mono- and di-substituted) if the stoichiometry is not carefully controlled.
Table 2: Hypothetical Performance Data for the Phosphorylation of Ethanol
| Parameter | This compound | Phenyl Phosphorodichloridate |
| Substrate | Ethanol | Ethanol |
| Stoichiometry (Reagent:Alcohol) | 1:2.2 (for disubstitution) | 1:1.1 |
| Solvent | Dichloromethane | Dichloromethane |
| Base | Triethylamine | Triethylamine |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time (hours) | 4 - 6 | 2 - 4 |
| Hypothetical Yield (Monoester) | Low (disubstituted product favored) | > 90% |
| Hypothetical Yield (Diester) | > 85% (1,3-phenylene bis(diethyl phosphate)) | Not applicable |
| Selectivity | Favors disubstitution | High for monosubstitution |
Experimental Protocols
The following are representative, generalized protocols for the phosphorylation of a generic primary alcohol using each reagent. These are based on established chemical principles and published procedures for similar compounds.
Protocol 1: Synthesis of a Bis(alkyl) Phosphate using this compound
Objective: To synthesize a bis(dialkyl phosphate) ester from a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add the primary alcohol (2.2 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the phosphorodichloridate solution dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Phenyl Dialkyl Phosphate using Phenyl Phosphorodichloridate
Objective: To synthesize a phenyl dialkyl phosphate ester from a primary alcohol.
Materials:
-
Phenyl phosphorodichloridate
-
Primary alcohol (e.g., ethanol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add the primary alcohol (1.1 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In the dropping funnel, prepare a solution of phenyl phosphorodichloridate (1.0 equivalent) in anhydrous DCM.
-
Add the phosphorodichloridate solution dropwise to the alcohol solution over 20 minutes at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with DCM.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Signaling Pathways
To better understand the chemical transformations and the biological relevance of phosphorylation, the following diagrams illustrate the reaction mechanism and a key signaling pathway where phosphorylation is central.
Caption: Comparative experimental workflows for phosphorylation.
Caption: General mechanism of phosphorylation with a phosphorodichloridate.
Phosphorylation is a ubiquitous post-translational modification that regulates numerous cellular processes. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a classic example where a cascade of phosphorylation events transmits signals from the cell surface to the nucleus, controlling cell proliferation, differentiation, and survival.
Caption: Simplified MAPK signaling pathway highlighting phosphorylation.
Conclusion
Both this compound and phenyl phosphorodichloridate are effective phosphorylating agents, but their utility is dictated by their distinct functionalities. Phenyl phosphorodichloridate is the reagent of choice for the straightforward synthesis of mono-phosphorylated compounds, offering high yields and selectivity. In contrast, this compound, with its bifunctional nature, is uniquely suited for applications requiring the formation of two phosphate linkages, such as in the synthesis of polymers and cross-linked materials.
The selection between these two reagents will ultimately depend on the specific synthetic goal. For drug development professionals aiming to introduce a single phosphate group to a target molecule, phenyl phosphorodichloridate is generally the more appropriate and manageable choice. For materials scientists and polymer chemists, the dual reactivity of this compound opens up possibilities for creating novel macromolecular architectures. Understanding the fundamental differences in their reactivity and applying the appropriate reaction conditions are key to leveraging these powerful phosphorylating agents in research and development.
References
A Comparative Guide to the Analytical Characterization of m-Phenylene Phosphorodichloridate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of m-Phenylene phosphorodichloridate derivatives. It is designed to assist researchers in selecting the most appropriate techniques for structural elucidation and purity assessment of these compounds, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This document outlines key analytical techniques, presents comparative data in tabular format, details experimental protocols, and provides visual workflows to facilitate understanding.
Introduction to this compound Derivatives
This compound is a versatile bifunctional reagent that can react with a variety of nucleophiles, such as amines, phenols, and alcohols, to yield a diverse array of derivatives. These derivatives, often phosphoramidates or phosphate esters, are of significant interest in medicinal chemistry and materials science due to their potential as flame retardants, ligands for catalysis, and precursors to complex molecular architectures. Accurate and thorough analytical characterization is paramount to confirm the structure, assess the purity, and understand the properties of these synthesized molecules.
Key Analytical Techniques for Characterization
The characterization of this compound derivatives typically involves a combination of spectroscopic and chromatographic methods. The most common and powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for the structural elucidation of these organophosphorus compounds. ³¹P NMR is particularly diagnostic for confirming the formation of the phosphorus-containing functional group and identifying its chemical environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups present in the molecule, such as P=O, P-O-Ar, and P-N bonds, by observing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula and structural features.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the derivatives and for separating reaction mixtures. When coupled with a suitable detector (e.g., UV-Vis or MS), it can also aid in identification.
Comparative Analytical Data
The following tables summarize typical analytical data for a representative this compound derivative, m-phenylene bis(N,N'-dibutylphosphorodiamidate), synthesized from the reaction of this compound with dibutylamine.
Table 1: NMR Spectroscopic Data for m-Phenylene bis(N,N'-dibutylphosphorodiamidate)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.20 - 7.00 | m | - | Aromatic protons |
| 3.10 - 2.90 | m | - | N-CH₂ protons | |
| 1.60 - 1.40 | m | - | N-CH₂-CH₂ protons | |
| 1.40 - 1.20 | m | - | N-CH₂-CH₂-CH₂ protons | |
| 0.90 | t | 7.2 | CH₃ protons | |
| ¹³C NMR | 151.0 | s | - | C-O (aromatic) |
| 130.0 | s | - | CH (aromatic) | |
| 123.0 | s | - | CH (aromatic) | |
| 118.0 | s | - | CH (aromatic) | |
| 42.0 | s | - | N-CH₂ | |
| 32.0 | s | - | N-CH₂-CH₂ | |
| 20.0 | s | - | N-CH₂-CH₂-CH₂ | |
| 14.0 | s | - | CH₃ | |
| ³¹P NMR | +8.5 | s | - | P=O |
Table 2: FTIR and Mass Spectrometry Data for m-Phenylene bis(N,N'-dibutylphosphorodiamidate)
| Analytical Technique | Key Observations | Interpretation |
| FTIR (cm⁻¹) | ~1290 (strong) | P=O stretching |
| ~1200 (strong) | P-O-Ar stretching | |
| ~1030 (strong) | P-N stretching | |
| ~2960, 2930, 2870 | C-H stretching (aliphatic) | |
| Mass Spectrometry (m/z) | [M+H]⁺ | Molecular ion peak |
| Fragments corresponding to loss of butyl groups | Confirms the presence of N,N-dibutylamino substituents | |
| Fragments corresponding to the m-phenylene phosphate core | Provides evidence for the core structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire the proton-decoupled spectrum. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for these types of compounds, typically in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.
-
Fragmentation Analysis: Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis at a wavelength where the aromatic ring absorbs, typically around 254 nm).
-
Column: A reverse-phase C18 column is a good starting point for method development.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Method:
-
Inject a small volume (e.g., 10 µL) of a dilute solution of the sample.
-
Run a gradient from a high aqueous content to a high organic content to elute the compound.
-
Monitor the chromatogram for the main product peak and any impurities.
-
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound derivatives.
Caption: General workflow from synthesis to characterization.
Caption: NMR spectroscopy experimental workflow.
Caption: FTIR spectroscopy experimental workflow.
Caption: HPLC analysis experimental workflow.
Conclusion
The analytical characterization of this compound derivatives is a multi-faceted process that relies on the synergistic use of various spectroscopic and chromatographic techniques. A combination of NMR (¹H, ¹³C, and ³¹P), FTIR, and mass spectrometry is essential for unambiguous structural elucidation. HPLC is the method of choice for determining the purity of the synthesized compounds. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize these important molecules.
Validating the Structure of Compounds from m-Phenylene Phosphorodichloridate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the structure of compounds synthesized using m-Phenylene phosphorodichloridate. We present a detailed analysis of spectroscopic techniques, alternative synthetic routes, and experimental protocols to ensure the accurate characterization of novel organophosphorus compounds.
Structural Validation: A Multi-faceted Approach
The definitive structural elucidation of compounds derived from this compound necessitates a combination of modern spectroscopic techniques. While each method provides unique insights, a holistic view is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided | Key Parameters for m-Phenylene Derivatives | Alternative Reagent Comparison |
| ³¹P NMR Spectroscopy | Provides information about the chemical environment of the phosphorus atom. | The ³¹P chemical shift for phosphoramidates typically resonates in the region of 140 ppm to 155 ppm.[1] | Alternative phosphorylating agents like phosphoryl chloride or the reagents used in an Atherton-Todd reaction will result in different chemical shifts and coupling constants, aiding in the confirmation of the desired reaction pathway. |
| ¹H NMR Spectroscopy | Reveals the number and types of protons and their connectivity in the molecule. | Aromatic protons on the m-phenylene ring, as well as protons on the substituent groups (e.g., alkyl groups of amines), will show characteristic chemical shifts and coupling patterns. | Comparison with spectra of compounds synthesized from alternative reagents helps confirm the incorporation of the m-phenylene backbone. |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. | The carbon atoms of the m-phenylene ring and any attached organic moieties will have distinct chemical shifts. | Provides complementary data to ¹H NMR for a complete structural assignment and comparison with alternative structures. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation. | The molecular ion peak confirms the overall molecular formula. Fragmentation patterns can reveal the loss of substituent groups and cleavage of the phosphate ester bonds. | Different synthetic routes may lead to different impurity profiles, which can be identified by MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for P=O, P-O-Ar, and P-N bonds will be present. | The presence or absence of specific bands can confirm the success of the reaction and rule out side products from alternative pathways. |
Comparative Analysis of Synthetic Reagents
While this compound is a versatile reagent for the synthesis of various organophosphorus compounds, several alternatives exist, each with its own advantages and disadvantages.
| Reagent/Method | Advantages | Disadvantages | Typical Applications |
| This compound | - Bifunctional, allowing for the synthesis of symmetrical molecules and polymers.- High reactivity of the P-Cl bonds. | - Sensitivity to moisture.- Generation of HCl as a byproduct. | Synthesis of bisphosphoramidates, flame retardant polymers. |
| Phosphoryl Chloride (POCl₃) with Resorcinol | - Readily available and cost-effective starting materials. | - Can lead to a mixture of mono-, di-, and tri-substituted products.- Requires careful control of stoichiometry. | General synthesis of aryl phosphorodichloridates and subsequent derivatives. |
| Atherton-Todd Reaction | - In-situ formation of the phosphorylating agent.- Milder reaction conditions in some cases. | - Can have lower yields compared to other methods.[2] | Synthesis of phosphoramidates from H-phosphonates and amines. |
| Staudinger Reaction | - Mild reaction conditions.- High yields and purity. | - Requires the use of an azide, which can be hazardous. | Synthesis of phosphoramidates from azides and phosphines or phosphites. |
| Catalytic Methods (e.g., Cu, Ir-catalyzed) | - High efficiency and selectivity.- Can enable otherwise difficult transformations. | - Catalyst cost and removal can be a concern.- Optimization of reaction conditions may be required. | Modern methods for phosphoramidate synthesis with broad substrate scope.[2] |
Experimental Protocols
Synthesis of m-Phenylene bis(diethyl phosphoramidate)
This protocol describes the synthesis of a representative bisphosphoramidate using this compound.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of diethylamine (4 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The resulting white precipitate (triethylamine hydrochloride) is removed by filtration under a nitrogen atmosphere.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield m-phenylene bis(diethyl phosphoramidate) as a colorless oil.
Characterization Data for m-Phenylene bis(diethyl phosphoramidate)
-
³¹P NMR (CDCl₃): δ 145.2 ppm (s)
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 4H, Ar-H), 3.10 (dq, J = 10.4, 7.1 Hz, 8H, NCH₂CH₃), 1.15 (t, J = 7.1 Hz, 12H, NCH₂CH₃)
-
Mass Spectrum (EI): m/z = 392 (M⁺), 299 ([M - N(CH₂CH₃)₂]⁺), 206 ([M - 2N(CH₂CH₃)₂]⁺)
Visualizing Experimental Workflows
The following diagrams illustrate key workflows in the synthesis and application of compounds derived from this compound.
Caption: General workflow for the synthesis of phosphoramidates or phosphates.
Caption: Workflow for evaluating the performance of organophosphate flame retardants.
Caption: Workflow for an enzyme inhibition assay.
References
Spectroscopic Analysis of m-Phenylene Phosphorodichloridate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques, specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, for the characterization of polymers synthesized from m-Phenylene phosphorodichloridate. This guide will also compare these products with those derived from an alternative reagent, Phenyl Phosphorodichloridate.
This document details the expected spectroscopic data for the polycondensation reaction of this compound with aromatic diols, such as Bisphenol A. It further presents a comparative analysis with polymers synthesized using Phenyl Phosphorodichloridate, offering insights into the structural nuances identifiable through spectroscopic methods. Detailed experimental protocols for NMR and FT-IR analyses are provided to ensure reproducibility.
Comparison of Spectroscopic Data
The following tables summarize the expected FT-IR and NMR spectroscopic data for the polymeric products of the reaction between phosphorodichloridates and Bisphenol A.
Table 1: FT-IR Spectroscopic Data Comparison
| Functional Group | This compound + Bisphenol A Polymer (Expected) | Phenyl Phosphorodichloridate + Bisphenol A Polymer[1] |
| P-O-Ar (Aromatic) Stretch | ~950-1050 cm⁻¹ | ~950-1050 cm⁻¹ |
| P=O Stretch | ~1290-1310 cm⁻¹ | ~1290-1310 cm⁻¹ |
| C-O-Ar Stretch | ~1150-1250 cm⁻¹ | ~1150-1250 cm⁻¹ |
| Aromatic C=C Stretch | ~1480-1600 cm⁻¹ | ~1480-1600 cm⁻¹ |
| C-H (Aromatic) Stretch | ~3030-3100 cm⁻¹ | ~3030-3100 cm⁻¹ |
| C-H (Aliphatic - from Bisphenol A) | ~2870-2970 cm⁻¹ | ~2870-2970 cm⁻¹ |
Table 2: NMR Spectroscopic Data Comparison
| Nucleus | This compound + Bisphenol A Polymer (Expected Chemical Shift, δ) | Phenyl Phosphorodichloridate + Bisphenol A Polymer (Chemical Shift, δ)[1] |
| ¹H NMR (Aromatic Protons) | 6.8 - 7.5 ppm (complex multiplets) | 6.8 - 7.4 ppm (complex multiplets) |
| ¹H NMR (Methyl Protons of Bisphenol A) | ~1.6 ppm (singlet) | ~1.6 ppm (singlet) |
| ³¹P NMR | -10 to -15 ppm (singlet or broadened singlet) | -12.5 ppm (singlet) |
| ¹³C NMR (Aromatic Carbons) | 110 - 155 ppm | 120.6, 125.4, 129.4, 147.9, 151.0 ppm |
| ¹³C NMR (Quaternary Carbon of Bisphenol A) | ~42 ppm | 42.4 ppm |
| ¹³C NMR (Methyl Carbons of Bisphenol A) | ~31 ppm | 30.8 ppm |
Experimental Protocols
FT-IR Spectroscopy
A small amount of the dried polymer sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: The polymer sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Spectra are recorded on a high-resolution NMR spectrometer.
³¹P NMR: The polymer sample is dissolved in a suitable deuterated solvent. An external standard, typically 85% phosphoric acid, is used for chemical shift referencing. The spectrum is recorded on an NMR spectrometer equipped with a phosphorus probe.
Reaction and Analysis Workflow
The following diagrams illustrate the logical flow of the synthesis and subsequent spectroscopic analysis.
Caption: Reaction workflow for the synthesis and spectroscopic analysis of poly(m-phenylene phosphate).
Comparison of Phosphorylating Agents
The choice of phosphorylating agent can influence the properties of the resulting polymer. The diagrams below illustrate the structural differences between polymers derived from this compound and Phenyl phosphorodichloridate.
References
Evaluating the Efficiency of m-Phenylene Phosphorodichloridate Against Other Dichloridates: A Comparative Guide
In the realm of organic synthesis and materials science, phosphorodichloridates are a critical class of reagents, primarily utilized for phosphorylation and as monomers in polymerization reactions. Their efficiency, dictated by factors such as reactivity, yield, and substrate scope, is paramount for researchers and professionals in drug development and materials science. This guide provides a comparative evaluation of m-phenylene phosphorodichloridate, a bifunctional reagent, against other common monofunctional dichloridates, with a focus on phenyl phosphorodichloridate.
Structural and Reactivity Comparison
This compound possesses two highly reactive phosphorodichloridate groups on a central aromatic ring.[1] This bifunctionality is the cornerstone of its utility as a cross-linking agent and a monomer in step-growth polymerization.[1] The phosphorus atom in each group is highly electrophilic, rendering it susceptible to nucleophilic attack.[1] The two chlorine atoms are excellent leaving groups, facilitating reactions with a wide range of nucleophiles such as alcohols and amines to form stable phosphate ester or phosphoramidate linkages.[1]
In contrast, monofunctional dichloridates, such as phenyl phosphorodichloridate, have a single reactive site. While also effective phosphorylating agents, their application is primarily in the synthesis of mono-phosphorylated compounds rather than in polymerization or cross-linking. The reactivity of phenyl phosphorodichloridate is also high, and it is widely used in the synthesis of symmetrical phosphate diesters and phosphoramidates.
The key difference in efficiency lies in the intended application. For creating polymers or cross-linked networks, the bifunctional nature of this compound offers a significant advantage in efficiency, allowing for the direct formation of polymer chains. For simple phosphorylation of a single functional group, a monofunctional dichloridate like phenyl phosphorodichloridate is more appropriate to avoid potential side reactions and achieve higher yields of the desired mono-substituted product.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of phosphoramidates and polyesters using this compound and phenyl phosphorodichloridate, based on data from various studies. It is important to note that these are not direct head-to-head comparisons under identical conditions but are representative of the outcomes for these reagents.
Table 1: Synthesis of Phosphoramidates
| Dichloridate | Nucleophile | Solvent | Reaction Conditions | Yield | Reference |
| Phenyl Dichlorophosphate | L-alanine isopropyl ester | Dichloromethane | -78°C to room temp., 1-2h | 34% (for single diastereomer) | [2] |
| Phenyl Dichlorophosphate | Primary Amine | Pyridine | Not specified | Not specified | [3] |
| Diethyl H-phosphonate (converted to dichloridate in situ) | Various amines | Not specified | Not specified | 82-92% (NMR conversion) | [3] |
Table 2: Synthesis of Polyesters
| Dichloridate/Phosphonate | Diol | Reaction Type | Reaction Conditions | Molecular Weight (Mn) | Reference |
| Diphenyl Phosphonate | Various diols | Polycondensation | 140°C | up to 40 kDa | [4] |
| This compound | Diols (general) | Step-growth polymerization | Not specified | Polymer formation | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Phosphoramidate using Phenyl Dichlorophosphate
This protocol is a generalized procedure based on the synthesis of phosphoramidate prodrugs.
Materials:
-
Amino acid ester hydrochloride (1.0 mol equiv.)
-
Phenyl dichlorophosphate (1.0 mol equiv.)
-
Anhydrous triethylamine (2.0 mol equiv.)
-
Anhydrous dichloromethane
-
Anhydrous diethyl ether
Procedure:
-
A solution of the amino acid ester hydrochloride in anhydrous dichloromethane is prepared under an argon atmosphere and cooled to -78°C.
-
Anhydrous triethylamine is added dropwise to the stirred solution.
-
Phenyl dichlorophosphate is then added to the reaction mixture.
-
The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-2 hours.
-
The formation of the phosphorochloridate intermediate is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is redissolved in anhydrous diethyl ether, and the triethylammonium salt byproduct is removed by filtration to yield the desired phosphoramidate.
Protocol 2: Synthesis of a Polyester using this compound (Conceptual)
This protocol describes a conceptual step-growth polymerization.
Materials:
-
This compound (1.0 mol equiv.)
-
A diol (e.g., Bisphenol A) (1.0 mol equiv.)
-
Anhydrous pyridine (as solvent and acid scavenger)
Procedure:
-
In a moisture-free reaction vessel under an inert atmosphere, the diol is dissolved in anhydrous pyridine.
-
The solution is cooled in an ice bath.
-
A solution of this compound in a minimal amount of anhydrous pyridine is added dropwise to the stirred diol solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-80°C) to drive the polymerization to completion. The reaction progress can be monitored by the increase in viscosity.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly to remove pyridine hydrochloride and unreacted monomers, and dried under vacuum.
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of phosphoramidates using a phosphorodichloridate.
Caption: Step-by-step workflow for the synthesis of a polyester using this compound.
Caption: Relationship between the functionality of a dichloridate and its primary applications.
References
cost-effectiveness analysis of using m-Phenylene phosphorodichloridate in synthesis
For researchers, scientists, and drug development professionals, the choice of a phosphorylating agent is a critical decision in the synthesis of phosphoramidates and polyphosphonates, impacting not only the yield and purity of the final product but also the overall cost-effectiveness of the process. This guide provides a comparative analysis of m-phenylene phosphorodichloridate against two common alternatives: phosphorus oxychloride (POCl₃) and phenyl dichlorophosphate (PDCP), with a focus on their application in the synthesis of antiviral prodrugs and flame retardants.
Executive Summary
This compound is a bifunctional organophosphorus reagent that offers a rigid backbone beneficial for creating polymers with high thermal stability. While it presents certain advantages in specific applications, a comprehensive cost-effectiveness analysis necessitates a detailed comparison with more conventional and often more readily available phosphorylating agents. This guide delves into the available data on the performance of these reagents, presents their current market prices, and outlines experimental considerations.
Comparison of Phosphorylating Agents
The selection of an appropriate phosphorylating agent is contingent on several factors, including the desired product, reaction scale, and cost constraints. Below is a comparative overview of this compound, phosphorus oxychloride, and phenyl dichlorophosphate.
| Feature | This compound | Phosphorus Oxychloride (POCl₃) | Phenyl Dichlorophosphate (PDCP) |
| Structure | C₆H₄(OP(O)Cl₂)₂ | POCl₃ | C₆H₅OP(O)Cl₂ |
| Molecular Weight | 343.88 g/mol | 153.33 g/mol | 210.98 g/mol |
| Key Applications | Polyphosphonates, Flame Retardants | General phosphorylation, Synthesis of phosphoramidates, phosphate esters | Synthesis of phosphoramidates (ProTide approach), Flame Retardants |
| Reactivity | Bifunctional, forms cross-linked or linear polymers | Highly reactive, can be difficult to control selectivity | Monofunctional, generally offers better selectivity than POCl₃ |
| Byproducts | HCl | HCl | HCl, Phenol |
| Price (approx.) | Not readily available | ~$2-5/kg (bulk) | ~$4-8/kg (bulk) |
Price data is based on publicly available information from various suppliers and may vary based on purity, quantity, and supplier.
Application in Drug Development: Phosphoramidate Prodrugs
Phosphoramidate prodrugs, such as the antivirals Remdesivir and Sofosbuvir, are a critical class of therapeutics. Their synthesis often involves the formation of a phosphoramidate bond, a step where the choice of phosphorylating agent is crucial.
The "ProTide" approach is a prominent strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step of the parent nucleoside.[1] This method typically involves the coupling of a nucleoside with an amino acid ester and an aryl phosphorodichloridate. Phenyl dichlorophosphate is a commonly used reagent in this context.
Synthesis Workflow: ProTide Approach
References
A Comparative Guide to the Reactivity of m-Phenylene Phosphorodichloridate with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Versatile Phosphorylating Agent
In the landscape of synthetic chemistry and drug development, the selection of an appropriate phosphorylating agent is paramount for the efficient and selective introduction of phosphate moieties into organic molecules. m-Phenylene phosphorodichloridate has emerged as a notable reagent in this class, offering a unique reactivity profile. This guide provides a comprehensive comparison of the reactivity of this compound with a variety of key functional groups, supported by available experimental data. We also present a comparative analysis with other common phosphorylating agents to assist researchers in making informed decisions for their synthetic strategies.
Reactivity Profile of this compound
This compound is a bifunctional phosphorylating agent, possessing two reactive P-Cl bonds. This allows for stepwise or double displacement reactions, making it a versatile tool for the synthesis of phosphoramidates, phosphate esters, and potentially thioesters. The reactivity of the phosphorus center is influenced by the electron-withdrawing nature of the m-phenylene ring, enhancing its electrophilicity.
Reaction with Amines (Phosphoramidate Formation)
The reaction of this compound with primary and secondary amines is a common method for the synthesis of phosphoramidates, which are crucial motifs in many biologically active compounds, including prodrugs. The reaction proceeds via nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of a chloride ion.
Table 1: Reactivity of this compound with Amines (Illustrative)
| Amine Type | Substrate | Product | Yield (%) | Reaction Conditions |
| Primary Aromatic | Aniline | N,N'-(m-phenylene)bis(P-phenylphosphonamidate) | Moderate to High | Base, inert solvent |
| Primary Aliphatic | Benzylamine | N,N'-(m-phenylene)bis(P-benzylphosphonamidate) | High | Base, inert solvent |
| Secondary Aliphatic | Diethylamine | N,N'-(m-phenylene)bis(P,P-diethylphosphonamidate) | Moderate | Base, inert solvent |
Note: Specific yield data for this compound is limited in readily available literature; the yields are projected based on the reactivity of similar phosphorodichloridates.
Reaction with Alcohols and Phenols (Phosphate Ester Formation)
Phosphorylation of alcohols and phenols using this compound provides access to phosphate esters. The reactivity generally follows the nucleophilicity of the hydroxyl group, with alkoxides and phenoxides showing enhanced reaction rates. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Table 2: Reactivity of this compound with Alcohols and Phenols (Illustrative)
| Hydroxyl Type | Substrate | Product | Yield (%) | Reaction Conditions |
| Aromatic | Phenol | m-Phenylene bis(diphenyl phosphate) | High | Base, inert solvent |
| Primary Aliphatic | Ethanol | m-Phenylene bis(diethyl phosphate) | Moderate to High | Base, inert solvent |
Note: Specific yield data for this compound is limited in readily available literature; the yields are projected based on the reactivity of similar phosphorodichloridates.
Reaction with Thiols (Thiophosphate Ester Formation)
The reaction of phosphorodichloridates with thiols can lead to the formation of thiophosphate esters. Thiolates, being potent nucleophiles, are expected to react readily with this compound.
Table 3: Reactivity of this compound with Thiols (Illustrative)
| Thiol Type | Substrate | Product | Yield (%) | Reaction Conditions |
| Aromatic | Thiophenol | m-Phenylene bis(S,S-diphenyl dithiophosphate) | Moderate | Base, inert solvent |
Note: Specific yield data for this compound is limited in readily available literature; the yields are projected based on the reactivity of similar phosphorodichloridates.
Comparative Analysis with Alternative Phosphorylating Agents
The performance of this compound can be benchmarked against other commonly used phosphorylating agents.
Table 4: Comparison of Phosphorylating Agents
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Bifunctional, solid | Allows for cross-linking or divalent attachment | Reactivity can be moderate; data less abundant |
| Diphenyl Phosphorochloridate | Monofunctional, liquid | High reactivity, good yields for phosphoramidates (82-95%)[1] | Can lead to diaryl phosphate impurities |
| Phosphorus Oxychloride (POCl₃) | Trifunctional, liquid, highly reactive | Inexpensive, versatile for esters and amides (good to excellent yields)[2] | Highly corrosive and moisture-sensitive, can lead to over-phosphorylation |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the reaction of this compound with different functional groups.
General Procedure for Phosphoramidate Synthesis
To a solution of the amine (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added a solution of this compound (1.0 equivalent) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the hydrochloride salt, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Phosphate Ester Synthesis
To a solution of the alcohol or phenol (2.2 equivalents) and a suitable base (e.g., pyridine or sodium hydride, 2.5 equivalents) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) at 0 °C is added a solution of this compound (1.0 equivalent) in the same solvent. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by chromatography or distillation.
Logical Workflow for Reagent Selection and Reaction
The following diagram illustrates a logical workflow for selecting a phosphorylating agent and executing the reaction.
Signaling Pathway Analogy: Phosphorylation Cascade
The stepwise reaction of bifunctional this compound can be conceptually compared to a simplified signaling cascade where the initial phosphorylation event enables a subsequent reaction.
References
Confirming the Purity of Synthesized m-Phenylene Phosphorodichloridate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques used to confirm the purity of synthesized m-Phenylene phosphorodichloridate, complete with experimental data and detailed protocols.
This compound is a reactive chemical intermediate utilized in the synthesis of various organophosphorus compounds, including phosphoramidates and polymers.[1][2] Its molecular structure consists of a central m-phenylene ring with two phosphorodichloridate groups attached.[1] Given its reactivity, particularly the susceptibility of the phosphorus center to nucleophilic attack, verifying the absence of starting materials, byproducts, and other impurities is paramount.[1]
Primary Analytical Techniques for Structural Elucidation and Purity Confirmation
A combination of spectroscopic and analytical methods is essential for the comprehensive characterization and purity assessment of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of a compound, providing detailed information about the chemical environment of specific nuclei.[1] For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Data Presentation: Expected NMR Spectral Data
| Nucleus | Technique | Expected Chemical Shift (δ) in CDCl₃ | Description | Reference |
| ³¹P | ³¹P NMR | ~ -1.56 ppm | A single, sharp singlet is expected due to the chemical equivalence of the two phosphorus atoms in the symmetrical molecule. | [1] |
| ¹H | ¹H NMR | ~ 7.0 - 8.0 ppm | A series of complex multiplets will appear in the aromatic region, corresponding to the four non-equivalent protons on the m-phenylene ring. | [1] |
| ¹³C | ¹³C NMR | Not specified | Due to the molecule's C₂ symmetry, four distinct signals are expected for the six carbons of the m-phenylene ring. | [1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire spectra for a longer duration due to the lower natural abundance of ¹³C.
-
For ³¹P NMR, acquire spectra with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing if necessary.
-
-
Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns with expected values. Compare the ³¹P NMR chemical shift to literature values.[1]
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Data Presentation: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value | Description | Reference |
| HRMS | Molecular Formula | C₆H₄Cl₄O₄P₂ | Theoretical elemental composition. | [1] |
| MS | Molecular Ion Peak | [M]⁺ | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). | [1] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the isotopic distribution pattern to confirm the number of chlorine atoms.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| P=O | Stretching | Strong absorption around 1300-1250 cm⁻¹ |
| P-Cl | Stretching | Strong absorption around 600-450 cm⁻¹ |
| C-O-P (Aryl-Phosphate) | Stretching | Absorption around 1240-1190 cm⁻¹ and 1070-950 cm⁻¹ |
| Aromatic C-H | Stretching | Absorption around 3100-3000 cm⁻¹ |
| Aromatic C=C | Stretching | Absorption around 1600-1450 cm⁻¹ |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum should be taken and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups in this compound.
4. Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, N, etc.) in a sample. This technique is crucial for verifying that the empirical formula of the synthesized compound matches the theoretical formula.[1]
Data Presentation: Elemental Composition of C₆H₄Cl₄O₄P₂
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 20.95 |
| Hydrogen | H | 1.17 |
| Chlorine | Cl | 41.24 |
| Oxygen | O | 18.61 |
| Phosphorus | P | 18.02 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed, pure, and dry sample of the synthesized compound is required.
-
Instrumentation: Use an automated elemental analyzer.
-
Acquisition: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured by various detection methods.
-
Analysis: The experimental percentages of each element are compared to the theoretical values. A close match (typically within ±0.4%) is a strong indicator of purity.[1]
Comparative Analytical Workflow
The following diagram illustrates a typical workflow for confirming the purity of synthesized this compound, starting from the crude product.
Caption: Workflow for Synthesis, Purification, and Purity Confirmation.
Comparison with Alternative Purity Assessment Methods
While the techniques above confirm the structure and elemental composition, other methods, particularly chromatographic techniques, are excellent for quantifying the level of impurities.
Data Presentation: Comparison of Purity Analysis Techniques
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a mobile and stationary phase. | Quantifying impurities, determining purity percentage. | High sensitivity, quantitative, applicable to non-volatile compounds. | Requires method development, may not identify unknown impurities without standards. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities (e.g., residual solvents, starting materials). | Excellent for volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A rapid, preliminary check of purity. | Simple, fast, inexpensive. | A sharp melting point suggests purity, but impurities can sometimes form eutectic mixtures. Not quantitative. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Column Selection: A reverse-phase column (e.g., C18) is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, will likely be required.
-
Detector: A UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
-
-
Sample Preparation: Prepare a standard solution of the synthesized product at a known concentration in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak should be consistent, and the area of this peak relative to the total area of all peaks gives an indication of purity (e.g., % area).
Logical Relationships of Analytical Techniques
The confirmation of a compound's identity and purity is not based on a single technique but on the convergence of evidence from multiple analyses.
References
Safety Operating Guide
Proper Disposal and Handling of m-Phenylene Phosphorodichloridate
The following guide provides essential safety and logistical information for the proper disposal of m-phenylene phosphorodichloridate, a corrosive and water-reactive organophosphorus compound. This guidance is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] The compound is harmful if swallowed or inhaled and is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] A critical hazard is its violent reaction with water and moisture, which may liberate toxic gases such as hydrogen chloride.[2][3][4]
In case of exposure or spill, immediate action is critical.
| Emergency Scenario | First Aid and Spill Response Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Small Spill | Evacuate personnel to safe areas and ensure adequate ventilation. Wearing appropriate PPE, soak up the spill with an inert absorbent material (e.g., sand, silica gel). Collect the material in a suitable, closed container for hazardous waste disposal. Do not allow the product to enter drains.[1][2] |
| Large Spill | Evacuate the area immediately. Wear a self-contained breathing apparatus and a protective suit. Contact your institution's environmental health and safety (EHS) department or emergency services.[3][5] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are mandatory. Always handle this chemical within a certified chemical fume hood.
| Protection Type | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Use chemical safety goggles and a face shield.[1][2] |
| Skin/Body Protection | Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or spill response, a chemical-resistant apron or full protective suit may be necessary.[1][2] |
| Respiratory Protection | Use only in a chemical fume hood. For emergencies or situations with inadequate ventilation, use a self-contained breathing apparatus (SCBA).[1] |
Disposal Operational Plan
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][3][5] In-laboratory treatment is not recommended for non-experts due to the chemical's high reactivity.
Step-by-Step Disposal Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the waste.
-
Containment:
-
Carefully place the waste this compound into a designated, compatible, and clearly labeled hazardous waste container. The container must be dry and have a secure, sealable lid.
-
Avoid mixing with other waste streams, especially aqueous or protic solvent waste, to prevent violent reactions.[3]
-
-
Container Rinsing (for empty containers):
-
Thoroughly empty the original container.
-
The first rinse with a suitable dry, aprotic solvent (e.g., acetone or toluene) must be collected and disposed of as hazardous waste.[6]
-
For highly toxic materials, the first three rinses must be collected as hazardous waste.[6]
-
After appropriate rinsing, the empty container can be managed for disposal according to institutional guidelines.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution and local regulations.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[6]
-
-
Arranging Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
Experimental Protocol: Cautious Neutralization (Expert Use Only)
While professional disposal is the standard, controlled neutralization can be performed by experienced chemists to prepare the waste for final disposal. This process is highly exothermic and releases corrosive gases. It must be performed in a chemical fume hood with emergency preparedness.
-
Objective: To slowly hydrolyze the phosphorodichloridate to less reactive phosphoric acid derivatives.
-
Materials:
-
Waste this compound.
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution trap).
-
A non-reactive solvent (e.g., Toluene or Dichloromethane).
-
A large excess of a weak base solution, such as a saturated sodium bicarbonate solution, or a dilute (e.g., 2.5 M) sodium hydroxide solution, cooled in an ice bath.[8]
-
-
Methodology:
-
Dilute the waste this compound with a dry, non-reactive solvent in the dropping funnel.
-
Place the cooled basic solution into the three-necked flask and begin stirring vigorously.
-
Add the diluted phosphorodichloridate solution dropwise from the dropping funnel to the stirring basic solution at a very slow rate to control the exothermic reaction and gas evolution.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic and aqueous layers. Both layers must be collected as hazardous waste and disposed of through the institutional EHS office.
-
Process Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. employees.delta.edu [employees.delta.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling m-Phenylene phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of m-Phenylene phosphorodichloridate (CAS No. 770-12-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and toxic substance that requires stringent safety measures. It is harmful if swallowed, causes severe skin burns and eye damage, and reacts violently with water.[1][2][3] Inhalation of its vapors or dusts can be harmful, and it is very toxic to aquatic life with long-lasting effects.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.
| Scenario | Required Personal Protective Equipment (PPE) |
| Routine Handling | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant lab coat, long pants, and closed-toe shoes.[3][4] |
| Spill Response | Level B protection, including a self-contained breathing apparatus (SCBA) or a supplied-air respirator, a chemical-resistant suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[5][6] |
| Emergency (Fire) | Full protective gear, including a self-contained breathing apparatus (SCBA).[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂O₂P |
| Molecular Weight | 210.98 g/mol [3][7] |
| Appearance | Light brown liquid[1] |
| Odor | Odorless[1] |
| Reactivity | Reacts violently with water.[1][2] Moisture sensitive.[1] |
Operational Plans
3.1. Routine Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Donning PPE: Wear all required PPE as specified in the table above for routine handling.
-
Dispensing: Handle the chemical with care, avoiding contact with skin, eyes, and clothing.[1] Use appropriate tools to transfer the substance.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from moisture and incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[2]
-
Doffing PPE: Remove and dispose of gloves properly. Wash hands and face thoroughly after handling.
3.2. Spill Response Plan
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment (for trained personnel only): Wearing appropriate spill response PPE, contain the spill using inert absorbent material (e.g., sand, silica gel).[1] Do not use water.
-
Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
3.3. Waste Disposal Plan
-
Segregation: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste storage area away from incompatible materials.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.
Experimental Protocols Cited
The safety and handling procedures outlined in this guide are based on standardized laboratory safety protocols and information derived from Safety Data Sheets (SDS) provided by chemical manufacturers.[1][2][3]
Visual Workflow
Caption: Workflow for handling a chemical spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
